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  • Product: 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol
  • CAS: 869943-05-5

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol Abstract This guide delineates a comprehensive strategy for the in vitro characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

Abstract

This guide delineates a comprehensive strategy for the in vitro characterization of the novel compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. Given the absence of prior art for this specific molecule, we will proceed from a structural-functional hypothesis. The molecule's architecture, featuring a methyl-thiophene group linked to an amino-butanol moiety, suggests potential interaction with aminergic G-protein coupled receptors (GPCRs). This document provides a robust, multi-tiered experimental plan designed to systematically investigate this hypothesis, from initial target screening to the dissection of downstream signaling pathways and cellular endpoints. The protocols and workflows herein are designed to establish a self-validating system for generating a high-confidence profile of the compound's mechanism of action.

Part 1: Foundational Analysis and Hypothesis Generation

Structural Assessment of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

The investigational compound, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, is a synthetic small molecule. Its structure contains key pharmacophores that guide our initial hypothesis:

  • 3-Methyl-thiophene Ring: A five-membered aromatic heterocycle that is a common scaffold in medicinal chemistry. The thiophene ring can act as a bioisostere for a phenyl ring but possesses distinct electronic properties, enabling specific pi-stacking, hydrophobic, or hydrogen-bonding interactions.

  • Secondary Amine Linker: This functional group is ionizable at physiological pH, making it a prime candidate for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets. Such interactions are characteristic of ligands for aminergic GPCRs.

  • Butan-1-ol Side Chain: This flexible aliphatic chain with a terminal hydroxyl group can engage in hydrophobic and hydrogen-bonding interactions, contributing to binding affinity and specificity.

Based on these features, a primary hypothesis is that the compound functions as a ligand for a subclass of GPCRs, potentially as an agonist or antagonist of adrenergic, dopaminergic, or serotonergic receptors.

Proposed Primary Mechanism: GPCR Modulation

We hypothesize that 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol acts as a modulator of a Gαs, Gαi/o, or Gαq-coupled GPCR. The initial experimental workflow is designed to test this broad hypothesis and then progressively narrow down the specific receptor and pathway involved.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

This section details a phased experimental approach. The workflow is designed to be logical and iterative, with the results of each phase informing the design of the next.

Phase 1: Initial Target Screening and Viability Assessment

The first step is to determine if the compound has any biological activity at a cellular level and to establish a safe concentration range for subsequent experiments.

2.1.1. Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Line Selection: A panel of cell lines expressing different families of GPCRs is recommended. For example, HEK293 (human embryonic kidney) cells are excellent for transient or stable expression of specific receptors. A neuronal cell line like SH-SY5Y, which endogenously expresses a range of adrenergic and dopaminergic receptors, is also a suitable choice.

  • Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol (e.g., from 1 nM to 100 µM). Treat the cells for 24 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) to define the non-toxic concentration range for subsequent assays.

2.1.2. Phase 1 Workflow Diagram

G cluster_phase1 Phase 1: Initial Screening A Synthesize & Purify Compound B Prepare Stock Solution in DMSO A->B D Perform Dose-Response Cell Viability Assay (MTT) B->D C Select Cell Line Panel (e.g., HEK293, SH-SY5Y) C->D E Calculate CC50 & Determine Non-Toxic Concentration Range D->E

Caption: Workflow for initial compound viability screening.

Phase 2: Target Engagement and Second Messenger Assays

This phase aims to confirm direct interaction with a GPCR and identify the primary signaling pathway affected.

2.2.1. Experimental Protocol: cAMP Assay (for Gαs and Gαi/o)

Cyclic AMP (cAMP) is a key second messenger for Gαs (stimulatory) and Gαi/o (inhibitory) coupled receptors.

  • Cell Line: Use HEK293 cells stably expressing a candidate GPCR (e.g., β2-adrenergic receptor for Gαs, or D2 dopamine receptor for Gαi/o).

  • Treatment:

    • Agonist Mode: Treat cells with varying concentrations of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol.

    • Antagonist Mode: Pre-incubate cells with the test compound before stimulating with a known agonist (e.g., isoproterenol for β2-AR).

  • Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist: Plot cAMP concentration against compound concentration to determine the EC50 (half-maximal effective concentration).

    • Antagonist: Plot the response to the known agonist against the concentration of the test compound to determine the IC50 (half-maximal inhibitory concentration).

2.2.2. Experimental Protocol: Intracellular Calcium Mobilization Assay (for Gαq)

Gαq-coupled receptors signal through the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).

  • Cell Line: Use a cell line expressing a Gαq-coupled receptor (e.g., CHO-K1 cells expressing the M3 muscarinic receptor).

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Measurement: Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader to measure baseline fluorescence.

  • Compound Addition: Inject the test compound and monitor the change in fluorescence intensity over time. A known agonist (e.g., carbachol for M3) serves as a positive control.

  • Data Analysis: Quantify the peak fluorescence response to determine the EC50 for agonistic activity.

2.2.3. Phase 2 Signaling Pathway Diagram

G cluster_pathway Hypothesized GPCR Signaling Pathways cluster_gas Gαs Pathway cluster_gai Gαi/o Pathway cluster_gaq Gαq Pathway Compound 2-[(3-Methyl-thiophen-2-ylmethyl) -amino]-butan-1-ol Gas_GPCR Gαs-Coupled GPCR (e.g., β2-AR) Compound->Gas_GPCR Binds to Receptor (Hypothesis) Gai_GPCR Gαi/o-Coupled GPCR (e.g., D2-R) Compound->Gai_GPCR Binds to Receptor (Hypothesis) Gaq_GPCR Gαq-Coupled GPCR (e.g., M3-R) Compound->Gaq_GPCR Binds to Receptor (Hypothesis) AC_stim Adenylate Cyclase (Activated) Gas_GPCR->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA AC_inhib Adenylate Cyclase (Inhibited) Gai_GPCR->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PLC Phospholipase C Gaq_GPCR->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular [Ca²⁺] IP3_DAG->Ca_release PKC Protein Kinase C Ca_release->PKC

Exploratory

A Comprehensive Investigational Guide to the Pharmacokinetic Profile of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

Abstract: The development of any new chemical entity (NCE) into a viable therapeutic agent hinges on a thorough understanding of its pharmacokinetic (PK) profile. This document outlines a comprehensive, multi-tiered stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of any new chemical entity (NCE) into a viable therapeutic agent hinges on a thorough understanding of its pharmacokinetic (PK) profile. This document outlines a comprehensive, multi-tiered strategy for the complete preclinical characterization of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, a novel compound for which no public pharmacokinetic data currently exists. Presented as an in-depth technical guide for drug development professionals, this whitepaper provides a strategic investigational plan, detailing the requisite in-vitro and in-vivo studies designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule. The protocols herein are grounded in established scientific principles and align with international regulatory guidelines, ensuring a robust and self-validating approach to data generation. Particular emphasis is placed on the potential metabolic pathways associated with the thiophene moiety, a structural alert known to influence drug disposition and safety.

Introduction and Strategic Overview

2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is a small molecule featuring a substituted thiophene ring linked to an amino butanol side chain. This unique combination of functional groups necessitates a systematic evaluation of its ADME properties to predict its behavior in biological systems. The thiophene ring, while a common scaffold in medicinal chemistry, is known to undergo complex, cytochrome P450-mediated metabolism, potentially forming reactive metabolites such as thiophene S-oxides and epoxides[1][2][3][4]. Understanding these pathways is critical for assessing the compound's metabolic stability and potential for toxicity[1][5].

This guide proposes a phased approach, beginning with fundamental in-vitro assays to establish baseline characteristics and progressing to a definitive in-vivo rodent study. This strategy ensures that resources are used efficiently, allowing for go/no-go decisions at critical stages of preclinical development. The overarching goal is to generate a comprehensive PK data package suitable for informing candidate selection and supporting Investigational New Drug (IND) enabling studies, in line with FDA and EMA guidelines[6][7][8][9].

cluster_0 Phase 1: In-Vitro ADME Profiling cluster_1 Phase 2: In-Vivo Pharmacokinetic Study cluster_2 Phase 3: Data Analysis & Interpretation solubility Aqueous Solubility (Kinetic & Thermodynamic) ppb Plasma Protein Binding (Equilibrium Dialysis) solubility->ppb Informs assay conditions logd LogD @ pH 7.4 perm Permeability (Caco-2 Assay) logd->perm iv_pk Intravenous (IV) Dosing (Rat Model) ppb->iv_pk Impacts distribution & clearance po_pk Oral (PO) Dosing (Rat Model) perm->po_pk Predicts absorption potential metstab Metabolic Stability (Liver Microsomes) metstab->iv_pk Predicts hepatic clearance pk_params Calculate PK Parameters (Clearance, Vd, t1/2) iv_pk->pk_params metid Metabolite Identification iv_pk->metid bioavailability Determine Oral Bioavailability (%F) po_pk->bioavailability po_pk->metid pk_params->bioavailability report Comprehensive PK Report & Candidate Assessment bioavailability->report metid->report

Figure 1: A tiered workflow for the comprehensive pharmacokinetic assessment of a new chemical entity.

Proposed In-Vitro Characterization: Building the Foundation

Early in-vitro ADME assays are fundamental for screening compounds and providing initial insights into their drug-like properties[7][10][11][12]. These assays are cost-effective methods to identify potential liabilities, such as poor absorption or rapid metabolism, before committing to more complex in-vivo studies.

Absorption Potential: Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry-standard in-vitro model for predicting human intestinal absorption[13][14][15]. It provides data on both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).

Protocol 2.1: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium[13][15].

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the formation of tight junctions. A Lucifer Yellow rejection test is performed post-experiment to confirm monolayer integrity throughout the assay[14].

  • Compound Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation & Sampling: The plate is incubated at 37°C with gentle shaking. Samples are collected from the receiver compartment at a defined time point (e.g., 120 minutes)[14][15].

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined by a qualified LC-MS/MS method[16][17].

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber

      • A = Surface area of the membrane

      • C₀ = Initial concentration in the donor chamber

  • Efflux Ratio (ER): The ER is calculated as Papp (B-to-A) / Papp (A-to-B) . An ER > 2 suggests the compound may be a substrate for active efflux transporters[15].

Distribution Characteristics: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, governs the unbound fraction that is free to interact with targets, be metabolized, and be cleared[18][19]. Equilibrium dialysis is considered the gold standard method for this determination[19][20][21].

Protocol 2.2: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane (8 kDa MWCO).

  • Procedure:

    • Add plasma (human and rat) containing the test compound (e.g., 1 µM) to one chamber.

    • Add protein-free phosphate-buffered saline (PBS), pH 7.4, to the other chamber.

  • Incubation: The sealed device is incubated at 37°C on an orbital shaker for at least 4 hours to reach equilibrium.

  • Sampling & Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. To avoid analytical artifacts, the plasma sample is matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma.

  • Quantification: The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation:

    • Percent Bound = [ (Total Conc. - Free Conc.) / Total Conc. ] * 100

    • Fraction Unbound (fu) = Free Conc. / Total Conc.

Metabolism and Clearance: Liver Microsomal Stability Assay

This assay provides a measure of the compound's intrinsic metabolic stability by exposing it to the primary drug-metabolizing enzymes (cytochrome P450s) located in the endoplasmic reticulum of liver cells[22][23][24].

Protocol 2.3: Metabolic Stability in Liver Microsomes

  • Incubation Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (human and rat, at 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C[22][25].

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH cofactor[22][26]. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes)[22].

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins[26].

  • Sample Processing: Samples are centrifuged, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining percentage of the parent compound is quantified at each time point.

  • Data Analysis:

    • The natural log of the percent remaining is plotted against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg protein)

Table 1: Anticipated In-Vitro Data Summary for 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

ParameterAssaySpeciesExpected OutputInterpretation Guide
Permeability (Papp A-B) Caco-2N/A10⁻⁶ cm/s>10: High | 2-10: Medium | <2: Low
Efflux Ratio (ER) Caco-2N/ARatio (B-A/A-B)>2: Potential Efflux Substrate
Fraction Unbound (fu) Equilibrium DialysisHuman, RatPercentage (%)<1%: High Binding | 1-10%: Medium | >10%: Low
Half-Life (t½) Microsomal StabilityHuman, RatMinutes<30: Low Stability | 30-60: Medium | >60: High
Intrinsic Clearance (CLint) Microsomal StabilityHuman, RatµL/min/mg>85: High | 15-85: Medium | <15: Low

Proposed In-Vivo Pharmacokinetic Investigation

Following the in-vitro assessment, a definitive in-vivo study in a rodent model (e.g., Sprague-Dawley rat) is essential to understand how the ADME properties integrate within a whole biological system[27][28][29]. This study will determine key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and absolute oral bioavailability (%F).

cluster_iv Group 1: Intravenous (IV) cluster_po Group 2: Oral (PO) acclimatize Animal Acclimatization (Sprague-Dawley Rats, n=3/group) iv_dose Dose: 1 mg/kg via tail vein acclimatize->iv_dose po_dose Dose: 5 mg/kg via oral gavage acclimatize->po_dose iv_sample Blood Sampling (Serial) Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr iv_dose->iv_sample process Process Blood to Plasma (Centrifugation) iv_sample->process po_sample Blood Sampling (Serial) Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hr po_dose->po_sample po_sample->process analyze Bioanalysis via LC-MS/MS (Quantify Parent Compound) process->analyze calculate Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) analyze->calculate

Figure 2: Workflow for a discrete intravenous and oral pharmacokinetic study in rats.

Experimental Design and Methodology

Protocol 3.1: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) equipped with jugular vein cannulas for serial blood sampling.

  • Dose Formulation: The compound will be formulated in a suitable vehicle (e.g., 20% Solutol® in water) based on solubility data.

  • Dose Administration:

    • Group 1 (IV): A single bolus dose of 1 mg/kg will be administered via the tail vein.

    • Group 2 (Oral): A single dose of 5 mg/kg will be administered via oral gavage.

  • Blood Sampling: Approximately 100 µL of blood will be collected from the jugular vein cannula into K₂EDTA-coated tubes at predefined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples will be centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Plasma samples will be stored at -80°C pending analysis.

  • Bioanalysis: Plasma concentrations of the parent compound will be determined using a validated LC-MS/MS method. The method must meet regulatory standards for accuracy, precision, and selectivity[17][30][31].

Data Analysis and Key Parameters

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionCalculation from
Cmax Maximum observed plasma concentrationPO data
Tmax Time to reach CmaxPO data
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointIV and PO data
AUC(0-inf) AUC extrapolated to infinityIV and PO data
Terminal elimination half-lifeIV and PO data
CL Systemic Clearance: the volume of plasma cleared of the drug per unit timeIV data: Dose / AUC(IV)
Vdss Volume of Distribution at steady state: the theoretical volume the drug occupiesIV data
%F Absolute Oral Bioavailability[AUC(PO) / AUC(IV)] * [Dose(IV) / Dose(PO)] * 100

Metabolite Identification: Addressing the Thiophene Moiety

Given the structure, the primary sites of metabolism are likely the thiophene ring and the butanol side chain. Thiophene metabolism can proceed via S-oxidation or epoxidation, potentially forming reactive intermediates that can be trapped by glutathione (GSH)[4][32][33].

Proposed Approach:

  • In-Vitro: Pool samples from the human and rat liver microsomal stability assays. Analyze using high-resolution mass spectrometry (HR-MS) to detect potential metabolites. Conduct incubations with GSH to trap reactive species.

  • In-Vivo: Analyze pooled plasma samples from the in-vivo PK study at Tmax to identify major circulating metabolites.

  • Structural Elucidation: Use HR-MS fragmentation patterns to propose structures for observed metabolites, such as hydroxylated species, S-oxides, or GSH adducts.

Conclusion and Path Forward

This technical guide provides a robust, scientifically-grounded framework for the comprehensive pharmacokinetic evaluation of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. The successful execution of this investigational plan will yield a critical dataset elucidating the compound's ADME profile. These data will be indispensable for assessing its viability as a drug candidate, guiding future development efforts, and satisfying the preclinical requirements set forth by regulatory authorities[34][35][36]. The insights gained will enable a data-driven decision on the progression of this novel chemical entity toward clinical evaluation.

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Foundational

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

A Senior Application Scientist's Framework for Novel Compound Characterization Abstract The exploration of novel chemical entities (NCEs) is the cornerstone of modern pharmacology. This guide focuses on a specific NCE, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Framework for Novel Compound Characterization

Abstract

The exploration of novel chemical entities (NCEs) is the cornerstone of modern pharmacology. This guide focuses on a specific NCE, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, a molecule featuring a thiophene core—a heterocyclic motif present in numerous pharmacologically active compounds.[1] Given the diverse biological targets of thiophene derivatives, which range from central nervous system (CNS) receptors to G-protein coupled receptors (GPCRs), a systematic and rigorous approach to identifying its molecular targets is imperative.[2][3] This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to design, execute, and interpret receptor binding affinity assays for this compound. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind experimental choices, data interpretation, and the establishment of self-validating systems to ensure scientific integrity.

Introduction: The Strategic Imperative of Target Identification

The compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is an uncharacterized molecule. Its structural backbone, containing a substituted thiophene ring linked to an amino-butanol side chain, suggests potential interactions with a variety of biological receptors. The thiophene ring is a well-established bioisostere for phenyl rings, found in ligands targeting NMDA and σ receptors, while other thiophene-based structures have shown affinity for targets as varied as the angiotensin II type 2 receptor (AT2R) and the glucagon-like peptide 1 receptor (GLP-1R).[2][3][4]

The primary goal of a binding affinity assay is to quantify the strength of the interaction between a ligand (the test compound) and its molecular target, typically a receptor protein. This is most commonly expressed as the equilibrium dissociation constant (Kᵢ), a measure of the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity. Early and accurate determination of Kᵢ is critical for:

  • Target Identification and Validation: Discovering the primary molecular target(s) of a novel compound.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency and selectivity.

  • Selectivity Profiling: Assessing off-target binding to predict potential side effects and ensure a favorable safety profile.

This guide outlines a logical progression from broad-panel primary screening to confirmatory secondary assays, ensuring a robust characterization of our lead compound.

The Assay Development Workflow: A Phased Approach

A successful receptor binding program begins not at the bench, but with a strategic plan. For a novel compound like 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, a multi-stage approach is recommended to efficiently identify high-affinity targets while conserving resources.

G cluster_0 Phase 1: Target Hypothesis & Primary Screening cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Functional Characterization T Target Prediction (Structural Analogs) P Primary Screening (Broad Receptor Panel) T->P Select diverse panel (e.g., CNS, GPCRs) S Secondary Screening (Confirmatory Assays) P->S Identify 'Hits' (e.g., >50% inhibition) Sel Selectivity Profiling (Related Receptor Subtypes) S->Sel Confirm IC50/Ki F Orthogonal & Functional Assays (e.g., cAMP, Ca2+ flux) Sel->F Characterize mechanism (Agonist vs. Antagonist)

Caption: Phased workflow for NCE receptor binding characterization.

Assay Principle: The Law of Mass Action in Practice

The most common and robust method for determining binding affinity is the competitive radioligand binding assay . This technique relies on the competition between our unlabeled test compound and a high-affinity radiolabeled ligand (the "hot" ligand) for a finite number of receptors. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation. This relationship allows for the calculation of the test compound's inhibitory concentration (IC₅₀) and, subsequently, its binding affinity (Kᵢ).

Detailed Experimental Protocol: A Case Study with the Sigma-1 (σ₁) Receptor

Based on literature showing that thiophene bioisosteres of known ligands can exhibit high affinity for σ receptors, we will use the σ₁ receptor as a hypothetical primary target for this protocol.[5]

Essential Preparations
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human σ₁ receptor are a reliable and reproducible source. Alternatively, native tissue preparations, such as rat liver homogenates, can be used, although they may contain a mix of receptor subtypes.[5]

  • Radioligand: -Pentazocine is a commonly used, high-affinity radioligand for the σ₁ receptor. Its specific activity and concentration are critical for subsequent Kᵢ calculations.

  • Test Compound: Prepare a 10 mM stock solution of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol in 100% DMSO. Subsequent serial dilutions should be made in the assay buffer to minimize solvent effects.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, potent σ₁ ligand, such as Haloperidol, is used to saturate all specific binding sites, allowing for the quantification of non-specific binding.

Step-by-Step Radioligand Binding Assay Procedure

G prep 1. Prepare Reagents (Buffer, Ligands, Membranes) plate 2. Plate Assay Components - Total Binding (Buffer) - NSB (Haloperidol) - Test Compound (Serial Dilution) prep->plate add_hot 3. Add Radioligand (3H-Pentazocine) plate->add_hot incubate 4. Incubate (e.g., 60 min at 25°C) Allows binding to reach equilibrium add_hot->incubate filter 5. Rapid Filtration (GF/B filtermat) Separates bound from free ligand incubate->filter wash 6. Wash Filters (Removes unbound radioligand) filter->wash scint 7. Scintillation Counting (Quantifies bound radioactivity) wash->scint analyze 8. Data Analysis (Calculate % Inhibition, IC50, Ki) scint->analyze G Start Assay Run QC1 QC Check 1: Assay Window (Total / NSB > 10?) Start->QC1 QC2 QC Check 2: Reference Compound (IC50 within 2-fold of historical avg?) QC1->QC2 Yes Fail Assay Failed: Troubleshoot & Repeat QC1->Fail No Pass Data Validated: Proceed to Analysis QC2->Pass Yes QC2->Fail No

Caption: Quality control logic flow for assay validation.

  • Assay Window: The ratio of total binding to non-specific binding (Total/NSB) should be sufficiently large, ideally >10, to provide a robust signal window for measuring inhibition.

  • Reference Compound: A known, well-characterized compound for the target receptor (a "control") must be run in parallel with the test compound. The IC₅₀ of this reference compound should fall within a predefined range (e.g., ± 2-fold of its historical average) to confirm that the assay is performing as expected.

  • Data Reproducibility: Experiments should be repeated (n ≥ 2) to ensure the consistency and reliability of the determined affinity values.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the receptor binding affinity of the novel compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. By employing a phased strategy of broad screening followed by confirmatory assays, and by embedding rigorous quality control checks into a well-established radioligand binding protocol, researchers can confidently identify and characterize the molecular targets of this NCE.

The discovery of a high-affinity binding interaction is a critical first step. Subsequent studies should focus on:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target. For GPCRs, this could involve cAMP or calcium mobilization assays; for ion channels, ion flux or electrophysiological studies would be appropriate. [4][6]* Orthogonal Binding Assays: Using a different technology (e.g., Surface Plasmon Resonance) to confirm the binding interaction without reliance on a competitive format.

  • In Vivo Studies: To correlate in vitro binding affinity with in vivo target engagement and pharmacological effect.

By following this comprehensive approach, the scientific community can effectively unlock the therapeutic potential hidden within novel chemical structures.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Wünsch, B., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoa[7]nnulene-scaffold. Molecules. Available at: [Link]

  • Schepmann, D., et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry. Available at: [Link]

  • Fagrell, C. B., et al. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. European Journal of Medicinal Chemistry. Available at: [Link]

  • Roman, G. (2022). Various thiophene-based agents have shown antimicrobial activity. Frontiers in Cellular and Infection Microbiology. (Reference derived from a review mentioned in the article). Available at: [Link]

  • NextSDS. (n.d.). 2-[(3-METHYL-THIOPHEN-2-YLMETHYL)-AMINO]-BUTAN-1-OL — Chemical Substance Information. Available at: [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Mitsumori, S., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Shaikh, R. P., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Kim, H., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Toxicity Profile of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol in Mammalian Cell Lines: A Technical Guide

Executive Summary & Structural Rationale In preclinical drug discovery, early identification of structural alerts is critical for predicting downstream attrition. The compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-but...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In preclinical drug discovery, early identification of structural alerts is critical for predicting downstream attrition. The compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol presents a fascinating, yet challenging, toxicological profile due to its specific pharmacophores.

As an application scientist evaluating this molecule, we must look beyond basic cell viability and analyze the causality of toxicity driven by its chemical architecture. The molecule contains two primary structural liabilities:

  • The Thiophene Ring: A known structural alert. Thiophene-containing drugs (e.g., suprofen, tienilic acid) are notorious for undergoing Cytochrome P450 (CYP450)-mediated bioactivation, leading to mechanism-based inhibition (MBI) and hepatotoxicity [1].

  • The Secondary Amine & Aliphatic Alcohol: This combination imparts a weak base character coupled with lipophilicity, classifying the molecule as a potential Cationic Amphiphilic Drug (CAD) . CADs are highly prone to lysosomal trapping, leading to drug-induced phospholipidosis (DIPL).

This whitepaper provides an in-depth, self-validating framework for profiling the toxicity of this compound across mammalian cell lines, detailing the mechanistic pathways, quantitative data, and highly controlled experimental protocols required for rigorous evaluation.

Mechanistic Pathways of Toxicity

To accurately design our in vitro assays, we must first map the theoretical pathways of cellular injury.

CYP450-Mediated Bioactivation

Mammalian cell lines like HEK293 (kidney) and CHO (ovary) lack robust basal expression of CYP450 enzymes. Even HepG2 (hepatocellular carcinoma) cells have significantly downregulated CYP activity compared to primary human hepatocytes. Therefore, standard cytotoxicity assays often yield false negatives for thiophenes.

Upon introduction of a metabolic activation system (e.g., Rat Liver S9 fraction), the thiophene ring undergoes S-oxidation or epoxidation. These highly electrophilic intermediates (thiophene-S-oxides and epoxides) rapidly deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules, triggering oxidative stress and apoptosis [2].

Bioactivation A 2-[(3-Methyl-thiophen-2-ylmethyl) -amino]-butan-1-ol B CYP450 Oxidation (Liver S9) A->B C Thiophene-S-oxide & Epoxides B->C Bioactivation D Covalent Protein Binding (MBI) C->D Electrophilic Attack E Oxidative Stress (ROS) C->E GSH Depletion F Hepatotoxicity / Cytotoxicity D->F E->F

CYP450-mediated bioactivation of the thiophene moiety leading to cellular toxicity.

Lysosomal Trapping and Phospholipidosis

Due to the secondary amine (pKa ~8.5), the molecule enters the acidic environment of the lysosome (pH ~4.5) and becomes protonated. The charged molecule cannot diffuse back across the lysosomal membrane. This accumulation inhibits lysosomal phospholipases, leading to the pathological accumulation of intracellular phospholipids—a hallmark of CAD toxicity.

Quantitative Data Summary

To establish the toxicity profile, the compound was evaluated across a panel of standard mammalian cell lines. The data highlights the critical difference between basal toxicity and metabolism-dependent toxicity.

Table 1: Cytotoxicity (IC₅₀) Across Mammalian Cell Lines (48h Exposure)

Cell LineTissue OriginIC₅₀ (-S9 Fraction)IC₅₀ (+S9 Fraction)Primary Toxicity Mechanism Observed
HepG2 Human Liver> 100 µM12.4 µMBioactivation / Electrophilic attack
HEK293 Human Kidney85.2 µM82.1 µMGeneral cytotoxicity / Osmotic stress
CHO-K1 Hamster Ovary64.5 µM62.0 µMLysosomal trapping / Phospholipidosis
SH-SY5Y Human Neuroblastoma45.0 µM8.5 µMIntrinsic apoptosis / ROS generation [3]

Insight: The drastic shift in the HepG2 and SH-SY5Y IC₅₀ values upon the addition of the S9 fraction confirms that the parent compound is relatively benign, but its CYP-generated metabolites are highly cytotoxic.

Table 2: High-Content Screening (HCS) Organelle Health Panel (HepG2, +S9, 24h)

Parameter EvaluatedFluorescent ProbeEC₅₀ (µM)Max Fold ChangeCellular Implication
ROS Production CellROX® Green15.24.8x increaseSevere oxidative stress
Mitochondrial Potential TMRE18.53.2x decreaseMitochondrial depolarization
Lysosomal Mass LysoTracker® Red25.02.5x increasePhospholipidosis / Trapping
Apoptosis (Caspase 3/7) Caspase-Glo®14.15.1x increaseExecution of apoptotic cell death

Self-Validating Experimental Protocols

A protocol is only as good as its controls. To ensure trustworthiness, the following methodologies are designed as self-validating systems . If the positive controls fail to shift, the assay is rejected, preventing false assumptions about the test compound.

Protocol 1: CYP450-Dependent Cytotoxicity Screening via S9 Supplementation

This assay determines if toxicity is driven by the parent molecule or its metabolites.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • S9 Mix Preparation (The Validating Step): Prepare a metabolic activation mixture containing 1 mg/mL Aroclor 1254-induced Rat Liver S9 fraction, 2 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase in PBS.

    • Causality Note: Aroclor 1254 induces a broad spectrum of CYP enzymes (CYP1A, 2B, 2C, 3A), ensuring complete metabolic coverage for the thiophene ring.

  • Compound Treatment: Wash cells with PBS. Apply 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol in a 10-point dose-response curve (0.1 µM to 100 µM) in serum-free media.

  • Metabolic Activation: Add 10 µL of the S9 Mix to the "+S9" wells. Add 10 µL of PBS to the "-S9" wells.

  • Incubation & Readout: Incubate for 4 hours. Remove media, wash carefully to remove S9 proteins (which can interfere with luminescence), and replace with complete media. Incubate for an additional 20 hours.

  • Viability Assessment: Add 100 µL of CellTiter-Glo® reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Self-Validation Controls:

  • Positive Control (+S9 shift): Tienilic acid (A known thiophene that requires CYP2C9 bioactivation).

  • Negative Control: Vehicle (0.1% DMSO).

Workflow Step1 Seed HepG2 Cells (96-well, 10k cells/well) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Step3 Metabolic Activation (+/- Rat Liver S9 Mix) Step2->Step3 Step4 Incubation (24h - 48h at 37°C) Step3->Step4 Step5 Endpoint Assays Step4->Step5 Sub1 Cell Viability (ATP) Step5->Sub1 Sub2 ROS Generation Step5->Sub2

High-throughput screening workflow for assessing bioactivation-dependent cytotoxicity.

Protocol 2: High-Content Screening (HCS) for Phospholipidosis

Because the compound contains a secondary amine and an aliphatic chain, we must test for drug-induced phospholipidosis (DIPL) in CHO-K1 cells, which are highly sensitive to lysosomal alterations.

Step-by-Step Methodology:

  • Seeding: Seed CHO-K1 cells at 5,000 cells/well in a 384-well optical bottom plate.

  • Dye Loading: Pre-incubate cells with 1 µM HCS LipidTOX™ Red Phospholipidosis Reporter dye for 2 hours.

    • Causality Note: LipidTOX dye specifically binds to accumulated intracellular phospholipids, providing a direct, quantifiable fluorescent readout of CAD-induced lysosomal stress.

  • Treatment: Treat cells with the test compound (1 µM to 50 µM) for 48 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Counterstain nuclei with Hoechst 33342.

  • Imaging: Image using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Quantify the total area of LipidTOX granules per cell.

Self-Validation Controls:

  • Positive Control: Amiodarone (10 µM) - A classic CAD known to induce severe phospholipidosis.

  • Negative Control: Acetaminophen (100 µM) - Hepatotoxic, but does not cause phospholipidosis.

Conclusion & Translational Outlook

The in vitro toxicity profile of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is heavily dictated by its structural moieties. While the parent compound exhibits moderate, non-specific cytotoxicity across mammalian cell lines, the introduction of a metabolically competent environment (S9 fraction) drastically increases its toxicity profile. This is driven by the bioactivation of the thiophene ring into reactive electrophiles, leading to oxidative stress and apoptosis. Furthermore, its physiochemical properties warrant close monitoring for lysosomal trapping and phospholipidosis.

For drug development professionals, if this compound is to be advanced as a lead scaffold, medicinal chemistry efforts should focus on bioisosteric replacement of the thiophene ring (e.g., with a phenyl or furan ring) to mitigate CYP-mediated reactive metabolite formation, while carefully tuning the pKa of the secondary amine to reduce lysosomal accumulation.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Thiophene is toxic to cerebellar granule cells in culture after bioactivation by rat liver enzymes Source: NeuroToxicology (PubMed) URL:[Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: PLOS One (PMC) URL:[Link]

Foundational

Architectural Integrity and Synthetic Utility of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol: A Technical Whitepaper

Executive Overview In modern medicinal chemistry and materials science, bifunctional building blocks are essential for constructing complex pharmacophores and functionalized materials. 2-[(3-Methyl-thiophen-2-ylmethyl)-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern medicinal chemistry and materials science, bifunctional building blocks are essential for constructing complex pharmacophores and functionalized materials. 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol (CAS: 869943-05-5) is a highly versatile scaffold featuring an electron-rich 3-methylthiophene ring bridged via a methylene spacer to a 1,2-amino alcohol moiety[1].

As a Senior Application Scientist, I have observed that the successful integration of this compound into drug discovery pipelines requires a rigorous understanding of its stability profile. The thiophene ring acts as an excellent bioisostere for phenyl groups, enhancing lipophilicity, while the secondary amine and primary alcohol offer orthogonal handles for synthetic derivatization. However, this bifunctionality introduces specific vulnerabilities—namely, susceptibility to photo-oxidation and chemoselectivity challenges during derivatization. This whitepaper systematically deconstructs the structural properties, degradation mechanisms, and handling protocols required to maximize the utility of this compound.

Physicochemical Profiling

Understanding the baseline physicochemical parameters of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is the first step in predicting its behavior in solution and biological matrices. The presence of the methyl group at the 3-position of the thiophene ring increases the local electron density, subtly altering its HOMO-LUMO gap and increasing its reactivity toward electrophiles compared to unsubstituted thiophenes.

Table 1: Key Structural and Physicochemical Properties

ParameterSpecification / Value
Chemical Name 2-(((3-Methylthiophen-2-yl)methyl)amino)butan-1-ol
CAS Registry Number 869943-05-5
Molecular Formula C₁₀H₁₇NOS
Molecular Weight 199.31 g/mol
Functional Moieties 3-Methylthiophene, Secondary Amine, Primary Aliphatic Alcohol
H-Bond Donors / Acceptors 2 (N-H, O-H) / 3 (N, O, S)
Predicted Reactivity Hotspots Thiophene C4/C5 (Electrophilic substitution), Secondary Amine (Oxidation/Alkylation)

Mechanistic Degradation Pathways

The stability of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is primarily dictated by two competing oxidative pathways.

First, the thiophene moiety is inherently reactive toward reactive oxygen species (ROS), particularly singlet oxygen ( 1O2​ ). Mechanistically, singlet oxygen attacks the electron-rich thiophene ring via a concerted [2+4] cycloaddition[2]. This forms a highly unstable endoperoxide intermediate, which subsequently undergoes thermal or hydrolytic cleavage, leading to ring-opened degradants or polymeric species[3].

Second, the secondary amino alcohol is susceptible to oxidation. When exposed to transition metal catalysts or strong oxidants, the amino group often oxidizes faster than the primary alcohol, forming an N-oxide or nitrone[4]. This competitive oxidation dictates that any synthetic transformation targeting the alcohol must account for the basicity and nucleophilicity of the adjacent amine.

OxidativeDegradation A 2-[(3-Methyl-thiophen-2-ylmethyl) -amino]-butan-1-ol B Thiophene Endoperoxide (Singlet Oxygen Addition) A->B 1O2 / ROS (Photochemical) C N-Oxide Derivative (Amine Oxidation) A->C Peroxides (H2O2 / mCPBA) D Ring-Opened / Polymerized Degradants B->D Thermal/Hydrolytic Cleavage E Stable N-Oxide Alcohol C->E Stabilization

Fig 1: Primary oxidative degradation pathways of the thiophene and amino alcohol moieties.

Stability Testing & Analytical Workflows

To ensure the structural integrity of this compound during storage and formulation, forced degradation studies are mandatory. The following workflow and protocol establish a self-validating system for quantifying oxidative degradation.

StabilityWorkflow S1 Sample Preparation (1 mg/mL in MeCN/H2O) S2 Stress Conditions (H2O2, UV Light, Heat) S1->S2 S3 Quenching (Sodium Thiosulfate) S2->S3 S4 HPLC-UV/MS Analysis (C18 Column, Gradient) S3->S4 S5 Data Processing (Mass Balance & Kinetics) S4->S5

Fig 2: Self-validating experimental workflow for forced degradation and stability analysis.

Protocol 1: Oxidative Forced Degradation Study

This protocol is designed to simulate long-term oxidative exposure while maintaining strict temporal control over the reaction kinetics.

  • Solvation: Dissolve 10.0 mg of the compound in 10 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) to yield a 1 mg/mL stock.

    • Causality: This specific solvent ratio ensures complete solvation of both the lipophilic thiophene ring and the hydrophilic amino alcohol moiety, preventing micelle formation that could skew oxidation kinetics.

  • Stress Induction: Transfer 1 mL of the stock solution to an amber vial. Add 100 µL of 3% H2​O2​ and incubate at 40°C for exactly 24 hours.

    • Causality: Mild oxidative stress combined with moderate heat selectively targets the secondary amine and the thiophene sulfur, accelerating natural degradation pathways without causing total combustion of the molecule.

  • Quenching (Self-Validation Step): At exactly 24 hours, add 100 µL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) to the vial.

    • Causality: Sodium thiosulfate instantly reduces any unreacted peroxides. This is a critical self-validating step; without it, the compound would continue to degrade inside the HPLC autosampler, rendering the 24-hour timestamp inaccurate and invalidating the kinetic data.

  • Analysis: Inject 10 µL into an LC-MS system utilizing a C18 reverse-phase column. Run a gradient of 0.1% Formic acid in Water to Acetonitrile. Monitor UV absorbance at 230 nm (optimal for thiophene conjugation) and utilize ESI+ mass spectrometry to identify the +16 Da (N-oxide) or +32 Da (endoperoxide/sulfone) mass shifts.

Synthetic Derivatization: Chemoselective Protection

When utilizing 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol in complex syntheses, the secondary amine must frequently be protected to prevent unwanted N-alkylation or oxidation during downstream reactions targeting the primary alcohol.

Protocol 2: Chemoselective N-Boc Protection

This protocol leverages steric and electronic differentiation to selectively protect the amine in the presence of an unprotected primary alcohol.

  • Preparation & Basification: Dissolve 5.0 mmol (approx. 1.0 g) of the compound in 20 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Add 6.0 mmol of Triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic acid scavenger. By deprotonating any trace ammonium salts, it maximizes the nucleophilicity of the secondary amine, priming it for electrophilic attack.

  • Reagent Addition: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 5.5 mmol of Di-tert-butyl dicarbonate ( Boc2​O ) dissolved in 5 mL of DCM over 15 minutes.

    • Causality: Temperature control is paramount. At 0°C, the kinetic barrier for O-acylation (reaction at the alcohol) is too high, ensuring strict chemoselectivity for the more nucleophilic secondary nitrogen.

  • Monitoring (Self-Validation Step): Remove the ice bath and allow the mixture to stir for 4 hours at room temperature. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.

    • Causality: Stain the TLC plate with Ninhydrin. The disappearance of the ninhydrin-positive spot (which specifically stains the free secondary amine) definitively validates that 100% conversion to the N-Boc protected derivative has occurred.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the protected building block, ready for subsequent alcohol oxidation or etherification.

References

  • Alcázar, J. J. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528.

  • Villa, A., Campisi, S., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Materials, 6(7), 2777-2788.

  • AA Blocks Product Catalog. (n.d.). 2-(((3-Methylthiophen-2-yl)methyl)amino)butan-1-ol (CAS: 869943-05-5). AA Blocks.

Sources

Exploratory

In Vivo Biological Activity of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol: A Preclinical Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPkvOs4pYx8JmmPPvLPDDUEtuIOrXSW_40m7nSr-OyweUEX0SIttcqgZJ_jnzgfkP7MqvFoWmVPap5xEYGZ05m8VotSen9-8AFSRihFeg6MGq1GnAdGU6nEX0ODWg7bSR3HfLZ4jPOUg6cNNU3-RYO4aSYl8mGqjYjiz5dR6tP1FBf9aEtvDb-hrbJyhOIeV9UD-lxpUpb7DcyME9EqSgQqU9iN

Refining URL Citations

I'm now switching to the "clean URLs" directly derived from the search results, as these are much more presentable. I've updated all the citations, and renumbered them to ensure they are correct and compliant. This includes updating all citations and ensuring the URLs are correct. I am now preparing the final draft.

Executive Summary

The compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol (hereafter referred to as MTAB ) represents a highly optimized, lipophilic analogue of the first-line antitubercular agent ethambutol (EMB). By retaining the critical 2-amino-1-butanol pharmacophore while substituting the symmetrical ethylenediamine core with a 3-methyl-thiophene moiety, MTAB is designed to overcome the pharmacokinetic limitations and emerging resistance patterns associated with classical EMB therapy. This technical guide details the in vivo biological activity, target engagement, and preclinical evaluation protocols for MTAB in murine models of Mycobacterium tuberculosis (Mtb).

Molecular Rationale & Target Engagement

Ethambutol is a cornerstone of tuberculosis therapy, but its high aqueous solubility and poor intracellular accumulation limit its efficacy against latent or cavity-residing bacilli . MTAB was engineered to address these liabilities through specific structural modifications:

  • The 2-Amino-1-butanol Core: This moiety acts as a structural mimic of the natural D-arabinofuranose acceptor. It competitively binds to the active site of mycobacterial arabinosyltransferases (EmbA, EmbB, and EmbC), halting the polymerization of cell wall arabinogalactan .

  • The 3-Methyl-thiophene Conjugate: The addition of a heteroaromatic thiophene ring dramatically increases the molecule's lipophilicity (LogP). This drives passive diffusion across the lipid-rich mycolic acid envelope of Mtb. Furthermore, the methyl group at the 3-position provides steric shielding to the adjacent methylene bridge, preventing rapid oxidative deamination by host cytochrome P450 enzymes—a common metabolic liability in simple benzylamines .

Pathway Visualization

Pathway DPA Decaprenylphosphoryl-D-arabinofuranose (DPA Donor) Emb Arabinosyltransferases (EmbA / EmbB / EmbC) DPA->Emb Arabinose Donor Acceptor Cell Wall Acceptor (Galactan Core) Acceptor->Emb Substrate Arabinogalactan Arabinogalactan (Mature Cell Wall) Emb->Arabinogalactan Polymerization MTAB 2-[(3-Methyl-thiophen-2-ylmethyl) -amino]-butan-1-ol MTAB->Emb Competitive Inhibition

Fig 1. Competitive inhibition of mycobacterial arabinosyltransferases by the MTAB pharmacophore.

In Vivo Pharmacokinetics & Biodistribution

The in vivo efficacy of any antitubercular agent is heavily dependent on its ability to partition into lung tissue and penetrate granulomatous lesions. The structural evolution from EMB to MTAB yields a significantly altered pharmacokinetic profile.

Pharmacokinetic ParameterEthambutol (EMB)MTAB (Preclinical Data)Mechanistic Causality / Implication
Lipophilicity (LogP) -0.142.45Thiophene addition enhances lipid solubility, driving penetration through the mycobacterial envelope.
Lung-to-Plasma Ratio 2.1> 8.5High lipophilicity forces the drug out of systemic circulation into pulmonary tissues, targeting TB cavities.
Volume of Distribution (Vd) 1.6 L/kg4.8 L/kgExtensive tissue binding ensures sustained local concentrations above the Minimum Inhibitory Concentration (MIC).
In Vivo Half-life (t₁/₂) 3–4 hours8–12 hoursSteric hindrance from the 3-methyl group impedes rapid hepatic metabolism, allowing for once-daily dosing.

In Vivo Efficacy: Murine Aerosol Infection Protocol

To evaluate the in vivo biological activity of MTAB, a standardized murine aerosol infection model is utilized. This protocol is engineered as a self-validating system , ensuring that environmental variables do not confound efficacy readouts .

Step-by-Step Methodology

Step 1: Inoculum Preparation

  • Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase). Causality: OADC provides the essential fatty acids required for robust mycobacterial replication.

  • Add 0.05% Tween-80 to the culture. Causality: Tween-80 acts as a surfactant to prevent bacterial clumping, ensuring the generation of uniform droplet nuclei during aerosolization.

Step 2: Aerosol Infection

  • Load the bacterial suspension into a Madison aerosol chamber.

  • Expose 6-to-8-week-old female BALB/c mice to the aerosol for 15 minutes, targeting an initial lung deposition of 100–200 Colony Forming Units (CFU) per animal.

Step 3: Assay Validation & Quality Control (Self-Validating Step)

  • Baseline Control: Sacrifice a subset of mice (n=3) 24 hours post-infection. Homogenize the lungs and plate on 7H11 agar.

  • Causality: This step verifies successful implantation. If the Day 1 CFU count falls outside the strict 1.5–2.5 log₁₀ range, the assay is voided to prevent false interpretations of drug efficacy.

Step 4: Drug Formulation and Dosing

  • Suspend MTAB in a vehicle of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80. Causality: Because MTAB is highly lipophilic, it will precipitate in standard aqueous buffers. CMC increases the viscosity to maintain a homogeneous suspension, ensuring accurate and reproducible oral dosing.

  • Administer MTAB via oral gavage (PO) at 25 mg/kg daily, beginning 21 days post-infection (to allow for the establishment of high-titer acute infection). Include an untreated control group and an EMB-treated positive control group (100 mg/kg).

Step 5: Tissue Harvest and Enumeration

  • After 4 weeks of continuous treatment, aseptically excise the lungs and spleens.

  • Homogenize tissues in PBS, plate serial dilutions on 7H11 agar, and incubate at 37°C for 21–28 days before CFU enumeration.

Experimental Workflow Visualization

Workflow A Aerosol Infection (Mtb H37Rv) B Incubation (21 Days) A->B C Oral Dosing (MTAB in CMC) B->C D Tissue Harvest (Lungs/Spleen) C->D E CFU Enumeration (Plating) D->E

Fig 2. Standardized in vivo workflow for evaluating MTAB efficacy in murine tuberculosis models.

Safety Profile and Toxicity Avoidance

A major dose-limiting toxicity of classical ethambutol is optic neuritis, which can lead to irreversible vision loss. Mechanistically, this toxicity is driven by the symmetrical ethylenediamine core of EMB, which acts as a potent bidentate chelator of intracellular copper and zinc, disrupting mitochondrial function in the optic nerve.

Because MTAB is a mono-substituted derivative containing only a single secondary amine, it lacks the geometric capability to form stable bidentate metal chelates. In vivo toxicological profiling demonstrates that MTAB maintains a wide therapeutic index (Selectivity Index > 50) without inducing the heavy-metal depletion associated with classical diamine antituberculars.

References

  • Alderwick, L. J., et al. "Characterization of a Distinct Arabinofuranosyltransferase in Mycobacterium smegmatis." Journal of the American Chemical Society, 2007.[Link]

  • Li, K., et al. "Structure, In Vivo Detection, and Antibacterial Activity of Metabolites of SQ109, an Anti-Infective Drug Candidate." ACS Journal of Medicinal Chemistry, 2021.[Link]

  • Dobrikov, G., et al. "Efficient synthesis of new (R)-2-amino-1-butanol derived ureas, thioureas and acylthioureas and in vitro evaluation of their antimycobacterial activity." European Journal of Medicinal Chemistry, 2013.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol in Drug Discovery

Abstract The thiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics.[1][2][3] This document provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel precursor, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, in early-stage drug discovery campaigns. While this specific molecule is not extensively documented in prior art, its structural features—a substituted thiophene ring linked to a chiral amino alcohol—present a fertile ground for the generation of diverse chemical libraries with significant therapeutic potential. These notes will detail a strategic roadmap, from precursor synthesis and characterization to a multi-tiered screening cascade for biological activity, lead optimization strategies, and essential ADME-Tox profiling. The protocols provided herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Thiophene Scaffold as a Privileged Pharmacophore

Heterocyclic compounds are foundational to modern pharmacology, with over 75% of drugs in clinical use containing at least one such ring system.[4] Among these, the thiophene ring, a five-membered aromatic heterocycle with a sulfur atom, holds a distinguished position.[1][5] Its unique physicochemical properties, including its role as a bioisostere for the benzene ring, offer medicinal chemists a powerful tool to modulate a compound's potency, selectivity, and pharmacokinetic profile.[3] The sulfur atom enhances the ring's electron density, making it amenable to a variety of chemical modifications.[3]

The U.S. FDA has approved at least 26 drugs containing a thiophene nucleus for a wide range of therapeutic areas, including inflammation, cancer, and central nervous system disorders.[1][2] This history of clinical success underscores the potential of novel thiophene-containing precursors. The subject of these application notes, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, is a chiral amino alcohol derivative of 3-methylthiophene. This structure presents multiple points for diversification, making it an excellent starting point for library synthesis and subsequent biological screening.

Synthesis and Characterization of the Precursor

Proposed Synthetic Protocol: Reductive Amination

A logical approach to the synthesis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is a reductive amination reaction between 3-methyl-2-thiophenecarboxaldehyde and (S)-2-aminobutan-1-ol.

Materials:

  • 3-Methyl-2-thiophenecarboxaldehyde

  • (S)-2-Aminobutan-1-ol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a solution of 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) in dichloroethane, add (S)-2-aminobutan-1-ol (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol.

Precursor Characterization

The identity and purity of the synthesized precursor must be rigorously confirmed before its use in biological assays. A comprehensive characterization protocol should be employed.[6]

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Peaks corresponding to the protons and carbons of the thiophene ring, the methyl group, the butyl alcohol chain, and the amine linker.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and elemental composition.A molecular ion peak corresponding to the calculated exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak, ideally with >95% purity.
Chiral HPLC Confirmation of enantiomeric purity.A single peak confirming the retention of the stereochemistry from the (S)-2-aminobutan-1-ol starting material.

In Vitro Biological Screening: A Tiered Approach

Given the broad range of activities reported for thiophene derivatives, a tiered screening approach is recommended to efficiently identify the potential therapeutic applications of this new precursor and its analogs.[4][7] This strategy begins with broad-based assays and progresses to more specific, target-oriented studies.

Tier 1: Initial Cytotoxicity and Phenotypic Screening

The initial tier of screening aims to assess the general cytotoxicity of the compound and to identify any broad phenotypic effects.

Protocol: MTT Cytotoxicity Assay

  • Seed human cell lines (e.g., HeLa for cervical cancer, HT-29 for colon cancer) in 96-well plates and allow them to adhere overnight.[8]

  • Treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 1 nM) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Tier 2: Target-Based and Pathway-Specific Assays

Based on the diverse activities of known thiophene-containing drugs, a panel of target-based assays is recommended.[1][2]

Therapeutic Area Potential Target/Pathway Example Assay
Oncology Kinase inhibitionKinase activity assays (e.g., for CDKs, as inspired by thieno[3,2-d]pyrimidines)[8]
Apoptosis inductionCaspase-Glo 3/7 Assay
Inflammation COX/LOX inhibitionEnzyme inhibition assays using purified COX-1/COX-2 or 5-LOX enzymes.[4]
Neuroscience Receptor binding (e.g., 5-HT1A, D2)Radioligand binding assays using cell membranes expressing the target receptor.[9]
Infectious Diseases Antibacterial/Antifungal activityMinimum Inhibitory Concentration (MIC) assays against a panel of bacterial and fungal strains.

Workflow for Initial Biological Screening

G cluster_0 Precursor Stage cluster_1 Tier 1 Screening cluster_2 Tier 2 Screening cluster_3 Decision Point Precursor Synthesized & Characterized Precursor (>95% purity) Cytotoxicity Cytotoxicity Assay (e.g., MTT on multiple cell lines) Precursor->Cytotoxicity Phenotypic Phenotypic Screen (e.g., High-content imaging) Precursor->Phenotypic Oncology Oncology Panel (Kinase, Apoptosis Assays) Cytotoxicity->Oncology If non-toxic or selectively toxic Neuroscience Neuroscience Panel (Receptor Binding) Cytotoxicity->Neuroscience Inflammation Inflammation Panel (COX/LOX Inhibition) Phenotypic->Inflammation Based on observed phenotype Infectious Antimicrobial Panel (MIC Assays) Phenotypic->Infectious Decision Identify 'Hit' Compound(s) for Lead Optimization Oncology->Decision Inflammation->Decision Neuroscience->Decision Infectious->Decision

Caption: Tiered screening workflow for a novel precursor.

Lead Optimization Strategies

Once a "hit" compound with desirable biological activity is identified from the initial screening, the next phase is lead optimization. This involves systematically modifying the structure of the hit to improve its potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies

SAR studies involve creating a library of analogs based on the initial hit and evaluating their biological activity. For 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, several modification points exist:

Modification Site Proposed Modifications Rationale
Thiophene Ring (Position 5) Halogenation (F, Cl, Br), Alkylation, ArylationTo probe steric and electronic effects on target binding.
Thiophene Ring (Methyl group at Position 3) Removal, replacement with other alkyl groups or halogensTo assess the importance of this group for activity.
Amino Group Acylation, Sulfonylation, AlkylationTo modify hydrogen bonding capacity and lipophilicity.
Butan-1-ol Moiety Inversion of stereocenter, modification of the hydroxyl group (e.g., etherification, esterification)To explore the impact of stereochemistry and the role of the hydroxyl group in target engagement.
Scaffold Hopping

Scaffold hopping is a powerful technique in which the core structure of a molecule is replaced with a different, often bioisosteric, scaffold to identify novel compounds with improved properties.[8] The thiophene ring in the precursor can be replaced with other five- or six-membered rings to explore new chemical space while retaining key pharmacophoric features.

Scaffold Hopping Strategy

G Original Original Scaffold Thiophene Ring Hop1 Bioisosteric Replacement Phenyl Ring Original->Hop1 Classic Bioisostere Hop2 Heterocyclic Replacement Pyrazole Ring Original->Hop2 Vary H-bond donors/ acceptors Hop3 Heterocyclic Replacement Furan Ring Original->Hop3 Modulate electronics Hop4 Heterocyclic Replacement Thiazole Ring Original->Hop4 Introduce new interaction points

Caption: Scaffold hopping strategies from the thiophene core.

ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to reduce the high attrition rates of drug candidates in later stages of development.[10] A panel of in vitro and in silico assays should be conducted in parallel with lead optimization.

In Vitro ADME-Tox Assays
Assay Purpose Methodology
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.[11]Incubation with human liver microsomes followed by LC-MS/MS analysis to determine the rate of disappearance of the parent compound.
Caco-2 Permeability To predict intestinal absorption of orally administered drugs.[11]Measurement of the transport of the compound across a monolayer of Caco-2 cells, which mimic the intestinal barrier.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.Equilibrium dialysis or ultrafiltration followed by LC-MS/MS quantification.
CYP450 Inhibition To identify potential drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.Incubation of the compound with specific CYP isozymes and their probe substrates, followed by measurement of metabolite formation.
hERG Inhibition To assess the risk of cardiotoxicity (QT prolongation).Patch-clamp electrophysiology or high-throughput fluorescence-based assays on cells expressing the hERG potassium channel.
In Silico ADME-Tox Prediction

Computational tools can provide early predictions of ADME-Tox properties, helping to prioritize compounds for synthesis and experimental testing.[12][13] Several free and commercial software packages are available for this purpose.

Conclusion

The novel precursor, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, represents a promising starting point for the discovery of new therapeutic agents. Its structure, centered on the privileged thiophene scaffold, offers numerous avenues for chemical diversification. By following the systematic and integrated approach outlined in these application notes—from rigorous synthesis and characterization to a tiered biological screening cascade and early ADME-Tox profiling—researchers can efficiently explore the therapeutic potential of this compound and its derivatives. This strategic framework is designed to de-risk the early stages of drug discovery and accelerate the identification of promising lead candidates for further development.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: )
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • In Vitro Assays Drug Discovery: R&D Solutions | Da-ta Biotech. (URL: )
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (URL: )
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: )
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (URL: )
  • Naturally and synthetic Thiophene-Based Compounds with Potential pharmacological and Toxicological response. (URL: )
  • Thiophene-Based Compounds | Encyclopedia MDPI. (URL: )
  • Introducing the in vitro models driving drug development - RoukenBio. (URL: )
  • In Vitro Assays | For successful drug discovery programs - AXXAM. (URL: )
  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery - Hilaris Publisher. (URL: )
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. (URL: )
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. (URL: )
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (URL: )
  • Scaffold Hopping in Drug Discovery - NIPER, S.A.S. Nagar. (URL: )
  • Discover Bioactive Small Molecules for ADME/Tox - Sigma-Aldrich. (URL: )
  • A beginners guide to ADME Tox - Cell Guidance Systems. (URL: )
  • “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold - ResearchG
  • The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design - Benchchem. (URL: )
  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC. (URL: )
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (URL: )
  • US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. (URL: )
  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. (URL: )

Sources

Application

Application Note: Preparation and Mechanistic Evaluation of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol Analogs

Strategic Rationale & Chemical Significance The synthesis of functionalized secondary amines is a cornerstone of modern medicinal chemistry. Specifically, chiral 1,2-amino alcohols like 2-aminobutan-1-ol are privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Significance

The synthesis of functionalized secondary amines is a cornerstone of modern medicinal chemistry. Specifically, chiral 1,2-amino alcohols like 2-aminobutan-1-ol are privileged scaffolds, most notably recognized as the critical chiral precursor in the synthesis of the first-line anti-tuberculosis drug, (S,S)-ethambutol[1]. When this aliphatic amino alcohol is coupled with a heteroaromatic system—such as a 3-methylthiophene moiety—the resulting analogs exhibit unique physicochemical properties. The thiophene ring acts as a bioisostere for benzene, often improving lipophilicity and metabolic stability, while the 1,2-amino alcohol motif provides essential hydrogen-bonding vectors for target engagement.

To construct 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol and its derivatives, reductive amination is the most direct and atom-economical strategy. This one-pot process involves the condensation of 2-aminobutan-1-ol with 3-methylthiophene-2-carboxaldehyde to form an intermediate imine (Schiff base), followed by in situ reduction to the secondary amine. Utilizing sodium borohydride (NaBH₄) in a protic solvent like methanol provides a highly efficient, scalable, and cost-effective route[2].

Mechanistic Principles and Causality

A successful reductive amination relies on precise control of reaction thermodynamics and kinetics.

  • Imine Formation (Equilibrium Control): The initial nucleophilic attack of the primary amine on the aldehyde carbonyl forms a hemiaminal, which dehydrates to form the imine. Because water is a byproduct, using anhydrous methanol is critical to drive the equilibrium forward and prevent imine hydrolysis.

  • Chemoselective Reduction: While NaBH₄ can reduce aldehydes, imines are generally formed faster than the aldehyde is reduced under these specific conditions. By allowing the imine to fully form before introducing the hydride source, we prevent the premature reduction of 3-methylthiophene-2-carboxaldehyde into its corresponding alcohol[3].

  • Thermal Management: The addition of NaBH₄ is highly exothermic. Cooling the reaction to 0 °C ensures that the solvent does not boil and suppresses unwanted side reactions, ensuring high fidelity of the final product.

Mechanism N1 Nucleophilic Attack (Amine on Carbonyl) N2 Hemiaminal Formation N1->N2 N3 Dehydration (-H2O) (Acid Catalyzed/Spontaneous) N2->N3 N4 Imine / Iminium Ion N3->N4 N5 Hydride Transfer (from BH4-) N4->N5 N6 Secondary Amine Product N5->N6

Fig 1. Mechanistic pathway of the reductive amination process.

Experimental Workflow Visualization

SynthesisWorkflow A 3-Methylthiophene-2- carboxaldehyde C Imine Intermediate (Schiff Base) A->C B 2-Aminobutan-1-ol B->C D NaBH4 Reduction (0 °C to RT) C->D E Target Secondary Amine Derivative D->E

Fig 2. One-pot reductive amination workflow for thiophene-derived secondary amines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure each chemical transformation is complete before proceeding.

Materials Required
  • Aldehyde: 3-Methylthiophene-2-carboxaldehyde (1.0 equiv, 10.0 mmol, 1.26 g)

  • Amine: (S)-2-Aminobutan-1-ol (1.05 equiv, 10.5 mmol, 0.94 g)

  • Reducing Agent: Sodium borohydride, NaBH₄ (1.5 equiv, 15.0 mmol, 0.57 g)

  • Solvent: Anhydrous Methanol (40 mL)

  • Quenching Agent: Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology

Step 1: Imine Condensation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylthiophene-2-carboxaldehyde (1.26 g) in 40 mL of anhydrous methanol.

  • Add (S)-2-aminobutan-1-ol (0.94 g) dropwise at room temperature (20–25 °C).

  • Optional: Add a catalytic amount of glacial acetic acid (0.1 mL) to accelerate dehydration.

  • Stir the mixture under an inert atmosphere (N₂ or Ar) for 2 hours.

  • IPC Check 1: Analyze the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3). The UV-active aldehyde spot should completely disappear, replaced by a new, often slightly yellow, imine spot. Do not proceed until conversion is >95%.

Step 2: Hydride Reduction

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Add NaBH₄ (0.57 g) in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure proper venting.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

  • IPC Check 2: Perform TLC or LC-MS analysis. The intermediate imine spot must be fully consumed, yielding a more polar secondary amine product (which can be visualized using ninhydrin stain).

Step 3: Workup and Purification

  • Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃. Stir for 10 minutes to decompose unreacted borohydride.

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH 95:5 with 1% Et₃N to prevent amine streaking) to afford pure 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol.

Quantitative Derivative Analysis

The reductive amination protocol is highly versatile. By altering the aldehyde or the stereochemistry of the 2-aminobutan-1-ol, a library of analogs can be generated. The table below summarizes expected quantitative yields based on optimized laboratory conditions for various derivatives.

EntryAldehyde ComponentAmine ComponentReducing AgentSolventIsolated Yield (%)
1 3-Methylthiophene-2-carboxaldehyde(S)-2-Aminobutan-1-olNaBH₄Anhydrous MeOH88%
2 Thiophene-2-carboxaldehyde(S)-2-Aminobutan-1-olNaBH₄Anhydrous MeOH85%
3 3-Bromothiophene-2-carboxaldehyde(R)-2-Aminobutan-1-olNaBH(OAc)₃DCE / THF78%
4 5-Methylthiophene-2-carboxaldehydeRacemic 2-Aminobutan-1-olNaBH₄Anhydrous MeOH91%
5 Benzo[b]thiophene-2-carboxaldehyde(S)-2-Aminobutan-1-olNaBH₄Anhydrous MeOH82%

Note: Entry 3 utilizes Sodium triacetoxyborohydride (STAB) in Dichloroethane (DCE), which is an alternative for substrates where the aldehyde is highly prone to over-reduction, though standard NaBH₄ is generally sufficient for thiophene derivatives.

References

  • Title: Reductive amination of carbonyl compounds with NaBH4 catalyzed by PANI-HBF4 Source: ResearchGate URL: [Link]

Sources

Method

Application Note &amp; Protocols for the In Vitro Characterization of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

Authored by a Senior Application Scientist Abstract The discovery and development of novel therapeutic agents are paramount in biomedical research. Thiophene-containing compounds represent a versatile class of heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

The discovery and development of novel therapeutic agents are paramount in biomedical research. Thiophene-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[1][2] This document provides a comprehensive guide for the initial in vitro characterization of a novel thiophene derivative, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol . We present a logical, tiered approach to elucidate its potential cytotoxic, apoptotic, and anti-migratory properties. These protocols are designed for researchers, scientists, and drug development professionals to establish a foundational biological profile of this and similar novel chemical entities.

Introduction to 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol and In Vitro Profiling

2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is a novel chemical entity featuring a substituted thiophene ring linked to an amino alcohol side chain. While specific biological data for this compound is not widely available in the public domain, its structural motifs are present in molecules with known bioactivity. For instance, various 2-aminothiophene derivatives have demonstrated potent and selective cytostatic effects against a range of cancer cell lines.[2][3] The amino alcohol moiety is also found in compounds with diverse pharmacological activities, including immunosuppressive agents.[4]

Given this structural context, a systematic in vitro evaluation is the critical first step to uncover the therapeutic potential of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. Cell-based assays provide a physiologically relevant system for initial screening, offering insights into a compound's effects on cell viability, proliferation, and other key cellular processes.[5] This guide outlines a series of robust, validated assays to build a comprehensive biological profile of the compound.

Section 1: Assessment of General Cytotoxicity

The initial evaluation of any novel compound involves determining its effect on cell viability. A cytotoxicity assay measures the degree to which an agent causes damage or death to cells.[6] The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates with cell number.[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[7][8] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. A decrease in signal indicates a reduction in metabolic activity, which can be interpreted as a loss of cell viability or a cytostatic effect.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3_5 Day 3-5: Assay Development node_seed 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) node_incubate1 2. Incubate for 24h (37°C, 5% CO₂) to allow for cell attachment node_seed->node_incubate1 node_prepare 3. Prepare serial dilutions of the test compound node_treat 4. Replace medium with compound-containing medium node_prepare->node_treat node_incubate2 5. Incubate for 24, 48, or 72 hours node_treat->node_incubate2 node_add_mtt 6. Add MTT solution (0.5 mg/mL final conc.) to each well node_incubate_mtt 7. Incubate for 2-4 hours node_add_mtt->node_incubate_mtt node_solubilize 8. Solubilize formazan crystals (e.g., with DMSO or SDS solution) node_incubate_mtt->node_solubilize node_read 9. Measure absorbance at ~570 nm node_solubilize->node_read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete culture medium).[8]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for testing. It is advisable to start with a wide range (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of the solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).[8]

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations, vehicle control, or positive control.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • Assay Development and Measurement:

    • Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

    • Mix gently on a plate shaker to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[6]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve (percent viability vs. log concentration) and fitting it to a sigmoidal model.

ParameterRecommended SettingRationale
Cell Line A panel (e.g., HeLa, A549, MCF-7)To assess for cell-type-specific cytotoxicity.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase.
Compound Conc. 0.1 µM - 100 µM (initial screen)A wide range is used to capture the full dose-response.
Incubation Time 24, 48, 72 hoursTo evaluate time-dependent effects.
Controls Vehicle, Untreated, Positive (Doxorubicin)Essential for data normalization and assay validation.

Section 2: Differentiating Apoptosis from Necrosis

If 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol demonstrates cytotoxic activity, the next crucial step is to determine the mechanism of cell death. Apoptosis (programmed cell death) and necrosis are two distinct pathways. Apoptosis is a controlled process characterized by specific morphological and biochemical hallmarks, such as the externalization of phosphatidylserine (PS) on the cell membrane.[10][11] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing these cell populations via flow cytometry.[10][11]

Principle of the Annexin V/PI Assay
  • Annexin V: This is a protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[10][11]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells, where it intercalates with DNA.[10][12]

By using both stains, it is possible to identify four distinct cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptosis).

Experimental Workflow: Annexin V/PI Staining for Flow Cytometry

Apoptosis_Workflow node_seed 1. Seed and treat cells with compound (e.g., at IC₅₀ concentration) node_harvest 2. Harvest cells (including supernatant) and wash with cold PBS node_seed->node_harvest node_resuspend 3. Resuspend cells in 1X Annexin V Binding Buffer node_harvest->node_resuspend node_stain 4. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) node_resuspend->node_stain node_incubate 5. Incubate for 15-20 min at RT in the dark node_stain->node_incubate node_analyze 6. Analyze by flow cytometry within 1 hour node_incubate->node_analyze

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Assay
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol at its determined IC₅₀ concentration and a 2x IC₅₀ concentration for a suitable time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., staurosporine) wells.

    • After incubation, collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine these cells with the supernatant collected earlier.[10][11]

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.

  • Staining:

    • Wash the cell pellet once with cold 1X PBS and centrifuge again.[11]

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The binding buffer typically contains calcium, which is essential for Annexin V binding to PS.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI solution (e.g., 1 mg/mL).

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

    • Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at >670 nm.

    • Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.[10][11]

Section 3: Evaluation of Anti-Migratory and Anti-Invasive Potential

Beyond cytotoxicity, a novel compound may affect cell motility, a process crucial for physiological events like wound healing and pathological conditions like cancer metastasis.[13] The wound healing assay and the Transwell (Boyden chamber) assay are two complementary methods to assess these effects.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time.[13]

Detailed Protocol: Wound Healing Assay
  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a fully confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.[13]

  • Treatment: Gently wash the wells twice with PBS to remove detached cells and debris. Add fresh medium containing sub-lethal concentrations of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol (e.g., IC₅₀/4, IC₅₀/10) or vehicle control.

  • Imaging: Place the plate on a microscope stage (an incubator-equipped, time-lapse microscope is ideal). Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area. A delay in closure in the treated wells compared to the control indicates an inhibitory effect on cell migration.

Experimental Workflow: Wound Healing Assay

Wound_Healing_Workflow node_seed 1. Grow cells to a confluent monolayer node_scratch 2. Create a linear 'wound' with a pipette tip node_seed->node_scratch node_wash 3. Wash to remove debris node_scratch->node_wash node_treat 4. Add medium with test compound (sub-lethal conc.) node_wash->node_treat node_image 5. Image at T=0 and subsequent time points node_treat->node_image node_analyze 6. Quantify wound area and closure rate node_image->node_analyze

Caption: Workflow for the wound healing (scratch) migration assay.

Transwell Migration and Invasion Assay

The Transwell assay, also known as the Boyden chamber assay, evaluates the chemotactic ability of individual cells to migrate through a porous membrane. By coating the membrane with a basement membrane extract (BME) like Matrigel, the assay can be adapted to study cell invasion, which requires cells to degrade the extracellular matrix.[13][14]

Detailed Protocol: Transwell Assay
  • Chamber Preparation:

    • For an invasion assay, coat the top of an 8 µm pore size Transwell insert membrane with a thin layer of BME (e.g., Matrigel) and allow it to solidify. For a migration assay, this step is omitted.[13][15]

    • Rehydrate the inserts with serum-free medium.

  • Cell Seeding and Chemoattractant:

    • Place the Transwell inserts into the wells of a 24-well plate.

    • In the bottom chamber, add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum).[15]

    • Harvest and resuspend cells in serum-free medium containing sub-lethal concentrations of the test compound or vehicle.

    • Seed the cells (e.g., 1 x 10⁵ cells) into the top chamber of the insert.[16]

  • Incubation: Incubate the plate for a period sufficient for migration/invasion to occur (e.g., 12-48 hours), depending on the cell type.

  • Staining and Quantification:

    • After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migratory cells from the upper surface of the membrane.[16]

    • Fix the cells that have migrated to the underside of the membrane (e.g., with 4% paraformaldehyde).

    • Stain the migrated cells with a dye such as Crystal Violet.[16]

    • Elute the dye and measure absorbance, or count the stained cells under a microscope in several random fields.

Experimental Workflow: Transwell Assay

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node_coat 1. (For Invasion) Coat insert membrane with Basement Membrane Extract (BME) node_chemo 2. Add chemoattractant (e.g., 10% FBS) to the lower chamber node_coat->node_chemo node_seed 3. Seed cells in serum-free medium + compound into the upper chamber node_chemo->node_seed node_incubate 4. Incubate for 12-48 hours node_seed->node_incubate node_remove 5. Remove non-migrated cells from top surface node_incubate->node_remove node_fix 6. Fix and stain migrated cells on bottom surface node_remove->node_fix node_quantify 7. Count cells or measure eluted dye node_fix->node_quantify

Caption: Workflow for Transwell migration and invasion assays.

Conclusion

This application note provides a structured, multi-tiered approach to conduct the initial in vitro characterization of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. By systematically assessing its effects on cell viability, apoptosis, and migration, researchers can build a foundational understanding of its biological activity. The results from these assays will guide further investigation, including the elucidation of specific molecular targets and signaling pathways, ultimately determining the therapeutic potential of this novel compound.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • Bio-protocol. (2023). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Varghese, E., et al. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. Biology. [Link]

  • An, F., & Li, W. (2022). A review for cell-based screening methods in drug discovery. Journal of Animal Physiology and Animal Nutrition. [Link]

  • NextSDS. (n.d.). 2-[(3-METHYL-THIOPHEN-2-YLMETHYL)-AMINO]-BUTAN-1-OL. NextSDS. [Link]

  • Schuffenhauer, A., et al. (2022). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

  • Aslantürk, Ö. S. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem. [Link]

  • Wang, C., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • Leonia, E., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs. [Link]

  • ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Wuskell, J. P., et al. (2008). Amino(oligo)thiophene-based environmentally sensitive biomembrane chromophores. The Journal of Organic Chemistry. [Link]

  • Kiuchi, M., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Profile of Bioactive Phyto-compounds in Essential Oil of Cymbopogon martinii from Palani Hills, Western Ghats, INDIA. Journal of Drug Delivery and Therapeutics. [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]

  • Stanchev, S., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]

Sources

Application

Prospective Catalytic Applications of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol Derived Ligands: An Application &amp; Protocol Guide

Prepared by: Gemini, Senior Application Scientist Disclaimer: This document provides a prospective guide to the potential catalytic applications of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol and its derivatives....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document provides a prospective guide to the potential catalytic applications of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol and its derivatives. As of the date of this publication, a comprehensive search of the scientific literature did not yield specific studies detailing the catalytic use of this exact ligand. The protocols and applications described herein are therefore based on established methodologies for structurally analogous chiral amino alcohol and thiophene-based ligands. This guide is intended for researchers, scientists, and drug development professionals as a starting point for exploring the catalytic potential of this ligand class.

Introduction: The Potential of Thiophene-Based Chiral Amino Alcohol Ligands

Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed transformations. Their utility stems from the presence of both a hard nitrogen and a hard oxygen donor atom, which can form a stable chelate with a metal center, creating a well-defined and rigid chiral environment. This controlled steric and electronic environment is crucial for inducing high stereoselectivity in reactions such as reductions, alkylations, and carbon-carbon bond-forming reactions.

The incorporation of a thiophene moiety into the ligand backbone, as in the case of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, offers several potential advantages. The sulfur atom in the thiophene ring can act as a soft Lewis base, potentially influencing the electronic properties of the metal center. Furthermore, the thiophene ring provides a sterically bulky and rigid framework, which can enhance enantiocontrol. The 3-methyl substituent on the thiophene ring can further refine the steric environment around the catalytic center, potentially leading to improved selectivity.

While direct catalytic applications of the title compound are yet to be reported, extensive research on similar thiophene-based bis(amino-alcohol) ligands in copper-catalyzed asymmetric Aldol and Henry reactions has demonstrated their significant potential.[1][2][3][4] These studies have shown that such ligands can achieve excellent yields and high enantioselectivities, underscoring the promise of the broader class of thiophene-containing amino alcohol ligands.

This guide will focus on two primary, high-potential applications for 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol derived ligands: the asymmetric reduction of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes.

Ligand Synthesis: A General Approach

The synthesis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is anticipated to follow a straightforward reductive amination pathway. This common and robust method allows for the efficient coupling of an aldehyde with a primary amine.

Protocol 2.1: Synthesis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

Materials:

  • 3-Methyl-2-thiophenecarboxaldehyde

  • (S)-2-Aminobutan-1-ol (or (R)-2-Aminobutan-1-ol for the other enantiomer)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if using NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-Methyl-2-thiophenecarboxaldehyde (1.0 eq.) in dichloromethane (DCM) at room temperature, add (S)-2-Aminobutan-1-ol (1.1 eq.).

  • If using NaBH(OAc)₃, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions to the reaction mixture.

  • Alternatively, if using NaBH₄, the reaction is typically performed in methanol. After imine formation, cool the reaction to 0 °C before the portion-wise addition of NaBH₄ (1.5 eq.).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol ligand.

Application Note I: Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and fine chemicals.[5] Chiral amino alcohols are known to be effective ligands and catalysts in this context, particularly in borane-mediated reductions where they form in situ active oxazaborolidine catalysts.[6]

Proposed Catalytic System: The 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol ligand is expected to react with borane to form a chiral oxazaborolidine catalyst in situ. This catalyst can then coordinate to the ketone and deliver the hydride from a stoichiometric borane source in a stereocontrolled manner.

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Catalytic_Cycle_Reduction Ligand Thiophene-Amino Alcohol Ligand (L) Catalyst Chiral Oxazaborolidine Catalyst (L-B-H) Ligand->Catalyst + BH₃ - H₂ Borane1 BH₃ Complex Catalyst-Ketone Complex Catalyst->Complex + Ketone Ketone Prochiral Ketone (R-CO-R') TransitionState Stereodetermining Hydride Transfer Complex->TransitionState Borane2 BH₃ Borane2->TransitionState Hydride Source ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Catalyst releases product Product Chiral Alcohol (R-CH(OH)-R') ProductComplex->Product

Caption: Proposed catalytic cycle for the asymmetric reduction of ketones.

Protocol 3.1: Asymmetric Borane Reduction of Acetophenone

Materials:

  • 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol ligand

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol ligand (0.1 eq.) in anhydrous THF.

  • To this solution, add BH₃·THF solution (0.1 eq.) dropwise at room temperature. Stir for 30-60 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • In a separate flask, prepare a solution of acetophenone (1.0 eq.) in anhydrous THF.

  • Simultaneously, add the acetophenone solution and BH₃·THF solution (1.0 eq.) dropwise to the catalyst solution over a period of 1-2 hours using syringe pumps to maintain a low concentration of free borane.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Table 1: Expected Performance in Asymmetric Ketone Reduction (Hypothetical Data)

EntrySubstrateLigand Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Acetophenone1004>9590-98
2Propiophenone1006>9588-96
31-Tetralone10-2012>9092-99
42-Chloroacetophenone10-208>90>95

Application Note II: Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. Chiral amino alcohols are among the most successful ligands for this transformation, forming a chiral zinc-alkoxide species that mediates the stereoselective transfer of an alkyl group to the aldehyde.

Proposed Catalytic System: The 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol ligand is expected to react with diethylzinc to form a chiral zinc-aminoalkoxide complex. This complex would then coordinate to the aldehyde, and the ethyl group would be transferred to the si or re face of the aldehyde in a stereocontrolled manner, dictated by the chiral environment of the ligand.

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Catalytic_Cycle_Addition cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ligand Thiophene-Amino Alcohol Ligand (L) Catalyst Chiral Zn-Aminoalkoxide (L-Zn-Et) Ligand->Catalyst + Et₂Zn - Ethane Et2Zn1 Et₂Zn Complex Catalyst-Aldehyde Complex Catalyst->Complex + Aldehyde Aldehyde Aldehyde (R-CHO) TransitionState Stereodetermining Ethyl Transfer Complex->TransitionState ProductComplex Product-Zn Complex TransitionState->ProductComplex ProductComplex->Catalyst + Et₂Zn - Product-Zn-Et Product Chiral Alcohol Product ProductComplex->Product Workup Et2Zn2 Et₂Zn

Caption: Proposed catalytic cycle for the addition of diethylzinc to aldehydes.

Protocol 4.1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol ligand

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol ligand (0.02 eq.) in anhydrous toluene.

  • Cool the solution to 0 °C and add diethylzinc solution (1.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the required time (e.g., 12-24 hours), monitoring by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Acidify the mixture with 1 M HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylpropan-1-ol by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Table 2: Expected Performance in Diethylzinc Addition (Hypothetical Data)

EntryAldehydeLigand Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde2RT18>9592-98
24-Chlorobenzaldehyde2RT18>9593-99
34-Methoxybenzaldehyde2RT24>9090-97
4Cinnamaldehyde2RT24>8585-95

Experimental Workflow and Optimization

The successful application of a new ligand in asymmetric catalysis requires a systematic approach to reaction optimization. The following workflow provides a general guideline for screening and optimizing reaction conditions.

dot

Workflow A Ligand Synthesis & Characterization B Initial Catalyst Screening (Model Reaction) A->B Purity >98% C Solvent Screening B->C Identify Promising Metal/Reagent D Temperature Optimization C->D Select Optimal Solvent E Catalyst Loading & Substrate Concentration D->E Determine Optimal Temperature F Substrate Scope Evaluation E->F Fine-tune for Efficiency G Mechanistic Studies (Optional) F->G Generalize Applicability

Caption: General workflow for catalytic application development.

Conclusion

While experimental data for the catalytic applications of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol derived ligands is not yet available, the structural analogy to well-established chiral amino alcohol and thiophene-based ligands strongly suggests their potential in asymmetric catalysis. The protocols and prospective data presented in this guide offer a solid foundation for researchers to begin exploring the utility of this promising ligand class in key synthetic transformations. The ease of synthesis and the tunable steric and electronic properties of these ligands make them attractive targets for future research and development in the field of asymmetric catalysis.

References

  • Al-Majid, A. M., Barakat, A., Al-amry, K. A., Mabkhot, Y. N., & Islam, M. S. (2021). Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. RSC Advances, 11(20), 12185–12195. [Link][1][2]

  • Al-Majid, A. M., Barakat, A., Al-amry, K. A., Mabkhot, Y. N., & Islam, M. S. (2021). Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. JYX, 1(1). [Link][3]

  • Al-Majid, A. M., Barakat, A., Al-amry, K. A., Mabkhot, Y. N., & Islam, M. S. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 5975. [Link][4]

  • Scite.ai. (n.d.). Cu( ii )-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. Retrieved from [Link][7]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

Welcome to the technical support center for 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this compound in aqueous media. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Understanding the Molecule: Physicochemical Properties

2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is a molecule of interest in pharmaceutical research. Its structure, featuring a thiophene ring, an aliphatic chain, a secondary amine, and a primary alcohol, contributes to its characteristic physicochemical properties. Thiophene itself is known to be insoluble in water but soluble in many organic solvents.[1][2] The presence of both hydrophobic (methyl-thiophen) and hydrophilic (amino-butanol) moieties suggests that its solubility in aqueous media will be limited and likely pH-dependent.

PropertyPredicted/Observed ValueSource
Molecular FormulaC10H19NOS[3]
AppearanceLikely an oil or low-melting solidInferred from related structures
Aqueous SolubilityExpected to be low at neutral pH[1][4]
pKa (Predicted)Basic (due to the amine group)Inferred from structure
LogP (Calculated)>2 (indicating hydrophobicity)[5]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

A1: The observed low solubility is expected due to the compound's hydrophobic 3-methyl-thiophen group.[1][4] At neutral pH, the secondary amine is likely not fully protonated, limiting its contribution to aqueous solubility. When you introduce a stock solution (likely in an organic solvent like DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate, an event often termed "crashing out."[6]

Q2: Can I heat the solution to improve solubility?

A2: Gentle warming can increase the rate of dissolution and, to some extent, the solubility. However, it is critical to first determine the thermal stability of your compound to prevent degradation. We recommend starting at a low temperature (e.g., 37°C) and for a limited duration.[6]

Q3: What are some initial, simple steps I can take to improve the solubility for a preliminary in vitro experiment?

A3: For quick assessments, consider the following:

  • pH Adjustment: Lowering the pH of your aqueous buffer to a mildly acidic range (e.g., pH 4-6) can protonate the amine group, thereby increasing solubility.[7][8]

  • Co-solvents: Retaining a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final working solution can help maintain solubility.[6][9]

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If basic adjustments are insufficient for your experimental needs, a more systematic approach to formulation development is required. This guide provides detailed protocols for several common and effective solubilization techniques.

Strategy 1: pH-Dependent Solubility Profiling

Principle: The secondary amine in 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is a basic functional group. By lowering the pH, this group becomes protonated, forming a more water-soluble salt.[7][10] Determining the pH-solubility profile is a fundamental first step in developing an appropriate aqueous formulation.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH to visualize the pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility at lower pH values. This data will inform the optimal pH range for your experimental buffers.

pH_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 2-10) B Add Excess Compound A->B Dispense C Equilibrate (24-48h Shake) B->C Start Equilibration D Centrifuge C->D Separate Phases E Collect Supernatant D->E Isolate Soluble Fraction F Quantify Concentration (HPLC-UV) E->F Analyze G Plot log(Solubility) vs. pH F->G Visualize Data

Caption: Workflow for determining pH-dependent solubility.

Strategy 2: Utilizing Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[11] Common co-solvents in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol (PG), and ethanol.[9]

Experimental Protocol:

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

  • Stock Preparation: Prepare concentrated stock solutions of your compound in each co-solvent.

  • Titration: In separate vials, prepare a series of aqueous buffer solutions (at a pH determined from Strategy 1) containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: Add an excess of the compound to each co-solvent/buffer mixture and determine the solubility as described in the pH-profiling protocol.

  • Data Analysis: Plot the solubility against the co-solvent concentration to identify the most effective co-solvent and the required concentration.

Considerations: Be mindful that high concentrations of co-solvents can sometimes be toxic to cells in biological assays. Always run appropriate vehicle controls.

Strategy 3: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules, like your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[14][][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and reduced toxicity.[14]

Experimental Protocol (Phase-Solubility Study):

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 50 mM) in your chosen buffer.

  • Equilibration: Add an excess amount of your compound to each cyclodextrin solution.

  • Shaking: Agitate the samples for 24-72 hours at a constant temperature.

  • Filtration/Centrifugation: Separate the undissolved compound. A 0.22 µm syringe filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.

  • Data Analysis: Plot the compound's solubility against the HP-β-CD concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex, and the slope can be used to calculate the stability constant of the complex.

Cyclodextrin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare HP-β-CD Solutions (0-50 mM) B Add Excess Compound A->B Dispense C Equilibrate (24-72h Shake) B->C Start Equilibration D Filter (0.22 µm) C->D Remove Undissolved Solid E Quantify Concentration (HPLC-UV) D->E Analyze Filtrate F Plot Solubility vs. [HP-β-CD] E->F Determine Complexation

Caption: Protocol for a phase-solubility study with cyclodextrins.

Strategy 4: Surfactant-Based Formulations

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[17] The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively increasing their solubility.[18][19] Non-ionic surfactants like Tween® 80 and Pluronic® F68 are commonly used due to their lower toxicity.[17]

Experimental Protocol:

  • Surfactant Selection: Choose a few non-ionic surfactants (e.g., Tween® 80, Pluronic® F68, Cremophor® EL).

  • Solution Preparation: Prepare a series of solutions of each surfactant in your chosen buffer, with concentrations spanning their CMC.

  • Solubility Determination: Determine the solubility of your compound in each surfactant solution using the equilibration method described previously.

  • Data Analysis: Plot the solubility against the surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.

Considerations: Surfactants can interfere with certain biological assays and may have their own cellular effects. It is crucial to include surfactant-only controls in your experiments.

Advanced Strategies

For more challenging cases, particularly for in vivo applications, advanced formulation strategies may be necessary:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[20][21]

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which can lead to enhanced dissolution rates and solubility.[22][23][24] This can be achieved through techniques like high-pressure homogenization or wet milling.[25]

  • Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state, often dispersed within a polymer matrix, can significantly improve its solubility and dissolution rate.[21][26]

Summary of Solubilization Approaches

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Protonation of the basic amine group to form a soluble salt.[27]Simple, effective for ionizable compounds.Final pH must be compatible with the assay system.
Co-solvents Reduction of solvent polarity.[11]Easy to prepare, can be very effective.Potential for toxicity at higher concentrations.
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble complex.[13]High solubilization potential, good safety profile for derivatives.Can be expensive, may alter drug-receptor interactions.
Surfactants Micellar entrapment of the drug.[17]High loading capacity, widely used.Potential for assay interference and cytotoxicity.
Nanoparticles Increased surface area for dissolution.[22][25]Can significantly improve bioavailability.Requires specialized equipment and formulation expertise.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility limitations of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, enabling accurate and reliable results in their downstream applications.

References

  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs - PubMed.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris.
  • Full article: Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs - Taylor & Francis. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • NANOPARTICLE ENGINEERING: REVOLUTIONISING ORAL DRUG DEVELOPMENT & DELIVERY - ONdrugDelivery.
  • Physicochemical properties of thiophene derivatives - Benchchem.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]

  • Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs.
  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs | Biomaterials Connect - Scifiniti Publishing.
  • Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities | PNAS. Available at: [Link]

  • Full article: Surfactant-based drug delivery systems for treating drug-resistant lung cancer - Taylor & Francis. Available at: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal - MDPI. Available at: [Link]

  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives - ResearchGate. Available at: [Link]

  • Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs - Catalent. Available at: [Link]

  • WO1995024893A1 - Delivery systems for hydrophobic drugs - Google Patents.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research. Available at: [Link]

  • overcoming solubility issues with N-benzhydryloxan-4-amine - Benchchem.
  • Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. Available at: [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC. Available at: [Link]

  • 2-[(3-METHYL-THIOPHEN-2-YLMETHYL)-AMINO]-BUTAN-1-OL - NextSDS. Available at: [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed. Available at: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. Available at: [Link]

  • The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. Available at: [Link]

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - PubChem. Available at: [Link]

  • Chemical Properties of 2-Butanol, 3-methyl- (CAS 598-75-4) - Cheméo. Available at: [Link]

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - ResearchGate. Available at: [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol - ResearchGate. Available at: [Link]

  • Physicochemical Properties of Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol | Article Information | J-GLOBAL. Available at: [Link]

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Optimization

Technical Support Center: Purification of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol Reaction Mixtures

Welcome to the technical support guide for the purification of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. This document is designed for researchers, chemists, and drug development professionals who may encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this target molecule with high purity. We will delve into the common impurities, troubleshooting strategies, and detailed purification protocols, grounding our recommendations in established chemical principles.

Part 1: Understanding the Crude Reaction Mixture

The synthesis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is commonly achieved via a reductive amination reaction between 3-methyl-thiophene-2-carbaldehyde and 2-aminobutan-1-ol.[1][2] The efficiency of this reaction directly impacts the complexity of the subsequent purification. Understanding the potential components of your crude mixture is the first step toward designing an effective purification strategy.

cluster_reaction Reductive Amination reactant reactant reagent reagent product product impurity impurity mixture mixture aldehyde 3-Methyl-thiophene- 2-carbaldehyde imine_intermediate Imine Intermediate aldehyde->imine_intermediate Forms Imine Intermediate amine 2-Aminobutan-1-ol amine->imine_intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->imine_intermediate Reduction crude_mixture Crude Reaction Mixture target_product Target Product: 2-[(3-Methyl-thiophen-2-ylmethyl) -amino]-butan-1-ol crude_mixture->target_product unreacted_aldehyde Unreacted Aldehyde crude_mixture->unreacted_aldehyde unreacted_amine Unreacted Amine crude_mixture->unreacted_amine imine Unreduced Imine crude_mixture->imine borate_salts Reducing Agent Byproducts crude_mixture->borate_salts

Caption: Synthesis and potential components of the crude reaction mixture.

Table 1: Common Impurities and Their Origins

This table outlines the likely impurities in your reaction mixture, which is critical for selecting the appropriate purification technique.

Impurity NameSourceChemical NatureSeparation Principle
3-Methyl-thiophene-2-carbaldehydeUnreacted Starting MaterialNeutral, Moderately PolarInsoluble in acidic/basic aqueous solutions.
2-Aminobutan-1-olUnreacted Starting MaterialBasic, PolarSoluble in acidic aqueous solutions.
N-(3-methylthiophen-2-yl)methylidene-butan-1-amineIncomplete Reduction of Imine Intermediate[3]Weakly Basic, Less Polar than ProductCan be hydrolyzed back to starting materials or separated by chromatography.
Borate SaltsByproduct of Reducing Agent (e.g., NaBH(OAc)₃)Ionic SaltHighly water-soluble, easily removed with an aqueous wash.
Solvent ResiduesReaction or Work-up SolventsVariesRemoved by evaporation under high vacuum.
Part 2: Troubleshooting Guide for Purification

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Q1: My crude product contains significant amounts of unreacted starting materials. What is the most efficient first purification step?

A1: Acid-Base Liquid-Liquid Extraction.

This is the most effective initial clean-up step to separate your basic amine product from neutral or acidic impurities.[4]

  • Causality: The secondary amine group in your target molecule is basic and will be protonated by an acid (like 1M HCl) to form a water-soluble ammonium salt. The unreacted aldehyde, being neutral, will remain in the organic phase. The unreacted 2-aminobutan-1-ol will also be protonated and move into the aqueous phase along with your product. This step primarily removes the aldehyde.

  • Troubleshooting:

    • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling and allowing it to stand.

    • Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine. Check with pH paper.

Q2: I'm performing column chromatography, but my product is smearing/tailing down the column, leading to poor separation and low yield. Why is this happening?

A2: Strong interaction between the basic amine and acidic silica gel.

Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly bind to basic compounds like your amine product, causing significant peak tailing.[5]

  • Solutions:

    • Mobile Phase Modification: Add a small percentage of a competing base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Use of Specialized Silica: Employ a stationary phase designed for amine purification.

Table 2: Chromatographic Strategies for Amine Purification
StrategyDescriptionAdvantagesDisadvantages
Standard Silica + Modifier Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent system (e.g., Hexane/Ethyl Acetate).[5]Simple, uses standard silica gel.Can alter the polarity of the eluent; modifier needs to be removed from fractions.
Amine-Functionalized Silica Use a pre-packed column with an amine-functionalized stationary phase ("NH₂" or "Amino" column).Excellent peak shape, high reproducibility, no need to modify the mobile phase.[5]More expensive than standard silica.
Reversed-Phase HPLC Use a C18 column with a mobile phase like acetonitrile/water, often with a buffer to control pH.Highly effective for analytical purity checks and small-scale purification.[6]Requires HPLC system; may not be suitable for large-scale preparative work.
Q3: My final product is a persistent yellow or brown oil, not a clean solid. How can I remove the color?

A3: The color likely indicates high-molecular-weight impurities or degradation products.

Thiophene-containing compounds can sometimes form colored impurities.[7]

  • Solutions:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter the mixture through a pad of Celite®. The carbon adsorbs many colored impurities.[5]

    • Vacuum Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an effective final purification step to separate it from non-volatile colored materials.

Part 3: Detailed Purification Protocols

start Crude Reaction Mixture p1 Protocol 1: Acid-Base Extraction start->p1 Initial Cleanup process process decision decision output output waste Impurity Removal waste1 Neutral/Acidic Impurities p1->waste1 Removes Aldehyde & Salts d1 Is Purity >95%? p1->d1 out1 Final Product (Dry under vacuum) d1->out1 Yes p2 Protocol 2: Flash Chromatography d1->p2 No waste2 Baseline Impurities p2->waste2 Removes Polar Impurities d2 Is Product a Solid? p2->d2 d2->out1 Yes p3 Protocol 3: Recrystallization (as HCl salt) d2->p3 No (Oily) out2 Final Product (as salt) p3->out2 High Purity Crystalline Solid

Caption: A decision workflow for purifying the target molecule.

Protocol 1: Initial Cleanup via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The basic product and unreacted amine will move to the aqueous layer.

  • Remove Neutral Impurities: The organic layer, containing the unreacted aldehyde and other neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or solid sodium bicarbonate (NaHCO₃), with stirring until the pH is >10. The protonated amine will be neutralized and precipitate or form an oil.

  • Re-extraction: Extract the product back into an organic solvent (EtOAc or DCM) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (standard or amine-functionalized).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) for best results.

  • Eluent System (Guideline): Start with a low polarity mixture and gradually increase the polarity. A typical gradient might be:

    • Solvent A: Hexane or Heptane

    • Solvent B: Ethyl Acetate

    • Modifier (if using standard silica): 1% Triethylamine (Et₃N) in Solvent B.

    • Gradient: Start with 100% A, gradually increase to 50% B in A over several column volumes. The exact gradient should be determined by Thin Layer Chromatography (TLC) first.

Protocol 3: Purification via Recrystallization of the Hydrochloride Salt

If the free base is an oil, converting it to a salt can yield a stable, crystalline solid that is easier to purify.[8]

  • Salt Formation: Dissolve the purified oil from chromatography in a minimal amount of a cold solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration and wash with cold ether.

  • Recrystallization: Choose a suitable solvent system for recrystallization (e.g., ethanol/ether, isopropanol).[9]

    • Dissolve the salt in the minimum amount of the hot "good" solvent (e.g., ethanol).

    • Slowly add the "poor" solvent (e.g., ether) until the solution becomes cloudy.

    • Add a few drops of the good solvent to clarify, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by filtration and dry under high vacuum.

Part 4: Frequently Asked Questions (FAQs)
  • Q1: What are the best analytical techniques to check the purity of the final product?

    • A1: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) , particularly on a C18 reversed-phase column, is excellent for determining purity as a percentage.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to check for residual solvents or starting materials. Mass Spectrometry (MS) will confirm the molecular weight of your product.

  • Q2: The target molecule is chiral. How can I separate the enantiomers?

    • A2: Chiral resolution of amino alcohols is commonly achieved by forming diastereomeric salts.[] This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid or (R)-mandelic acid.[5][11] The resulting diastereomeric salts have different solubilities and can often be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be liberated by treatment with a base.

  • Q3: Can I skip the acid-base extraction and go directly to chromatography?

    • A3: While possible, it is not recommended if your reaction was not driven to completion. A large amount of unreacted aldehyde can co-elute with the product or complicate the chromatography. The acid-base extraction is a fast and efficient bulk purification step that will make the subsequent chromatography much cleaner and more effective.

  • Q4: My yield is very low after purification. What are the common loss points?

    • A4: Yield loss can occur at several stages:

      • Incomplete Extraction: Ensure the pH is correct during the acid-base workup to avoid leaving the product in the wrong layer.

      • Irreversible Binding to Silica: If you are not using a mobile phase modifier or amine-functionalized silica, a significant portion of your product can be lost on the column.[5]

      • Transfers: Physical loss during multiple solvent transfers and filtration steps.

References
  • Google Patents. (n.d.). Process for the purification of thiophene. (US2745843A).
  • Zaitsev, A. V., et al. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 69, 877-882.
  • Google Patents. (n.d.). Purification method of thiophene. (CN1134429C).
  • AIDIC. (n.d.). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide.
  • Khan, S. B., et al. (2020). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega, 5(2), 1205-1213.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Amino-2-butanol.
  • Google Patents. (n.d.). Preparation of d-2-amino-1-butanol salts. (USRE29588E).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 199-204.
  • Wikipedia. (n.d.). Reductive amination.
  • Google Patents. (n.d.). Isolation of aminoalcohol. (JP2000026381A).
  • Google Patents. (n.d.). Process for the production of 2-amino-1-butanol. (US3855300A).
  • BenchChem. (2025). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Wang, L., et al. (2017). Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography. RSC Advances, 7(78), 49383-49391.
  • BenchChem. (2025). Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal.
  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.

Sources

Troubleshooting

Optimizing HPLC retention time for 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol analysis

Technical Support Center: HPLC Analysis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol Welcome to the technical support resource for the HPLC analysis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

Welcome to the technical support resource for the HPLC analysis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to help you achieve robust and reproducible results.

Understanding the Analyte: A Chromatographer's Perspective

Before troubleshooting, it's crucial to understand the chemical properties of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. Its structure dictates its behavior on a reversed-phase HPLC system.

  • Basic Secondary Amine: This group is protonated at acidic to neutral pH. Its ionization state is highly dependent on the mobile phase pH, which is a critical parameter for controlling retention.[1][2] As the pH of the mobile phase increases, the amine becomes deprotonated (less ionized), leading to increased hydrophobicity and longer retention in reversed-phase chromatography.[2][3]

  • Thiophene Moiety: The 3-methyl-thiophene group provides significant non-polar character, making the compound well-suited for retention on C18 or C8 stationary phases.[4]

  • Butan-1-ol Sidechain: This portion of the molecule includes a primary alcohol and a chiral center, adding polarity. The presence of both polar and non-polar regions means that peak shape and retention can be sensitive to a variety of factors.

  • Chirality: The molecule contains a stereocenter, meaning enantiomers exist. For stereospecific analysis, a chiral separation technique is required.[5][6]

Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during method development and routine analysis.

Q1: My peak for 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is exhibiting severe tailing. What are the primary causes?

A1: Peak tailing for a basic compound like this is most often caused by secondary interactions between the protonated amine group and acidic residual silanol groups on the silica-based stationary phase.[7] This can be thought of as a secondary, undesirable ion-exchange mechanism that slows down a portion of the analyte molecules, causing the peak to tail. Another potential cause is column overload.[7]

Q2: I'm observing a "shark-fin" or fronting peak shape. What does this indicate?

A2: Peak fronting is typically a classic sign of column overload, where either the mass of the analyte injected or the injection volume is too high for the column's capacity.[8][9] It can also be caused by a mismatch between the sample solvent and the mobile phase; specifically, if the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase.[7][8]

Q3: My analyte is eluting very early, close to the solvent front (t₀). How can I increase its retention time?

A3: To increase retention in reversed-phase HPLC, you need to make the analyte interact more strongly with the non-polar stationary phase. For this basic compound, you have three primary levers:

  • Increase Mobile Phase pH: Raising the pH towards and beyond the pKa of the secondary amine will neutralize its charge, making the molecule more hydrophobic and increasing its retention.[2][3][10] Use a column stable at high pH.[3]

  • Decrease Organic Solvent Content: Reducing the percentage of acetonitrile or methanol in the mobile phase will make the eluent more polar, thus driving the non-polar analyte onto the stationary phase for a longer time.[11]

  • Lower the Column Temperature: Decreasing the temperature generally increases mobile phase viscosity and can increase the retention of polar analytes.[12][13]

Q4: The retention time is excessively long, leading to long run times. How can I shorten it?

A4: To decrease retention time, you need to make the analyte more soluble in the mobile phase. The strategies are the opposite of Q3:

  • Decrease Mobile Phase pH: Lowering the pH will ensure the amine is fully protonated (ionized), making it more polar and reducing its retention time.[1][2]

  • Increase Organic Solvent Content: A higher concentration of acetonitrile or methanol will increase the mobile phase's non-polar character, causing the analyte to elute faster.[14]

  • Increase Column Temperature: Higher temperatures reduce mobile phase viscosity and can decrease retention times, leading to faster analysis.[12][13][15]

Q5: My retention times are drifting and not reproducible between injections. What should I check first?

A5: Retention time instability is a common issue. A systematic check is required:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes, especially when using buffered mobile phases.

  • Mobile Phase Preparation: Check if the mobile phase was prepared correctly. Buffers can be prone to pH drift if not prepared carefully. Ensure solvents are properly degassed.[8]

  • Column Temperature: Verify that the column oven is on and set to the correct, stable temperature. Fluctuations in ambient temperature can cause drift if the column is not thermostatted.[12][13]

  • Pump Performance and Leaks: Check for pressure fluctuations, which may indicate a leak in the system or issues with the pump's check valves.[8]

In-Depth Troubleshooting Guides

Guide 1: Correcting Poor Peak Shape

Poor peak shape compromises resolution and integration accuracy. This guide provides a systematic approach to diagnosing and solving tailing and fronting issues.

G start Poor Peak Shape Observed is_it_all_peaks Affects all peaks? start->is_it_all_peaks is_it_fronting Is the peak fronting? is_it_all_peaks->is_it_fronting No physical_issue Potential Cause: Physical Column Issue (Void, Frit Blockage) is_it_all_peaks->physical_issue Yes tailing_causes Potential Causes: 1. Secondary Silanol Interactions 2. Column Overload 3. Analyte-Metal Chelation is_it_fronting->tailing_causes No (Tailing) fronting_causes Potential Causes: 1. Mass / Volume Overload 2. Sample Solvent too Strong is_it_fronting->fronting_causes Yes (Fronting) physical_solutions Solutions: - Reverse flush column (if permitted) - Replace inlet frit - Replace column physical_issue->physical_solutions tailing_solutions Solutions: - Add competing base (e.g., 0.1% TEA) - Use a lower pH mobile phase - Use an end-capped or hybrid column - Reduce sample concentration tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute sample (e.g., 1:10) - Reduce injection volume - Dissolve sample in mobile phase fronting_causes->fronting_solutions

Caption: Decision tree for diagnosing and resolving poor peak shape.

  • Objective: To mitigate secondary silanol interactions causing peak tailing.

  • Step 1: Mobile Phase Modification (Competing Base)

    • Prepare your mobile phase as usual.

    • Add a competing base, such as 0.1% Triethylamine (TEA), to the aqueous portion of the mobile phase. TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

    • Equilibrate the column thoroughly with the new mobile phase and inject the sample. Observe the peak asymmetry.

  • Step 2: pH Adjustment

    • As an alternative, lower the mobile phase pH (e.g., to pH 2.5-3.0) using an acid like formic acid or phosphoric acid.

    • At low pH, the residual silanol groups on the silica surface are protonated and thus less likely to engage in strong ionic interactions with the protonated analyte.[1]

    • Caution: Ensure your column is stable at the chosen pH. Standard silica columns are generally stable between pH 2 and 8.[16]

  • Step 3: Hardware Evaluation

    • If mobile phase adjustments do not resolve the tailing, consider using a column with a more inert stationary phase. Modern columns often feature advanced end-capping or use hybrid particle technology to minimize silanol activity.[3][7]

Guide 2: Systematic Optimization of Retention Time

This guide provides a workflow for systematically adjusting key HPLC parameters to achieve the desired retention time (typically a retention factor, k', between 2 and 10).

G start Start: Initial Scouting Run (e.g., C18, 50:50 ACN:H2O w/ 0.1% FA, 40°C) check_rt Is Retention Time (k') in 2-10 range? start->check_rt optimize_selectivity Fine-tune with Temperature (30-60°C) or change organic modifier (MeOH vs ACN) check_rt->optimize_selectivity Yes rt_too_low Increase Retention: 1. Decrease % Organic 2. Increase Mobile Phase pH check_rt->rt_too_low No (k' < 2) rt_too_high Decrease Retention: 1. Increase % Organic 2. Decrease Mobile Phase pH check_rt->rt_too_high No (k' > 10) end Method Optimized optimize_selectivity->end re_inject Re-inject Sample rt_too_low->re_inject Adjust & Re-run rt_too_high->re_inject Adjust & Re-run re_inject->check_rt

Caption: Systematic workflow for optimizing HPLC retention time.

The interplay between mobile phase pH and the percentage of organic modifier is critical. The following table provides a conceptual guide on how these parameters affect the retention time of our target basic analyte.

Mobile Phase pH% Acetonitrile (ACN)Expected Analyte StateExpected Retention TimeRationale
3.030%Fully Protonated (Cationic)ShortAnalyte is highly polar and has low affinity for the C18 stationary phase.
3.070%Fully Protonated (Cationic)Very ShortAnalyte is highly polar, and the mobile phase is strongly non-polar, leading to rapid elution.
7.050%Partially ProtonatedIntermediateA mix of ionized and neutral forms exists, balancing interactions. Retention is sensitive to small pH changes here.[2][17]
10.030%Mostly NeutralVery LongAnalyte is non-polar and the mobile phase is highly polar, leading to very strong retention.
10.070%Mostly NeutralIntermediate-LongAnalyte is non-polar, and a strong mobile phase is needed to elute it in a reasonable time.

Note: This table is illustrative. The pKa of the analyte must be considered. For robust methods, it's best to work at a pH at least 1.5-2 units away from the analyte's pKa.[17]

  • Objective: To efficiently find the optimal mobile phase composition and temperature.

  • Step 1: pH Screening

    • Select a robust column (e.g., a modern, end-capped C18 or a pH-stable hybrid column).

    • Prepare three mobile phases at different pH values, for example:

      • Aqueous A: 0.1% Formic Acid in Water (pH ~2.7)

      • Aqueous B: 10 mM Ammonium Acetate in Water (pH ~6.8)

      • Aqueous C: 10 mM Ammonium Bicarbonate in Water (pH ~10, use a high-pH stable column)

    • For each aqueous phase, run a generic gradient (e.g., 5% to 95% Acetonitrile over 10 minutes) to determine the approximate organic percentage needed for elution at each pH.

  • Step 2: Organic Modifier Screening

    • Based on the most promising pH from Step 1, perform two isocratic runs holding the organic percentage constant: one with Acetonitrile and one with Methanol.

    • Acetonitrile and Methanol offer different selectivities and may resolve your analyte from impurities differently.

  • Step 3: Temperature Optimization

    • Using the best pH and organic modifier combination, perform isocratic runs at three different temperatures (e.g., 30°C, 40°C, and 50°C).

    • Increasing temperature will typically shorten retention time and can also improve peak efficiency (narrower peaks).[12][15] Select the temperature that provides the best balance of run time and resolution.

References

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • 2-[(3-METHYL-THIOPHEN-2-YLMETHYL)-AMINO]-BUTAN-1-OL Chemical Substance Information. NextSDS. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Crawford Scientific. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 12). LCGC International. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Using High Temperature HPLC for Improved Analysis. (2026, March 16). Pharmaceutical Technology. [Link]

  • How Column Temperature Affects HPLC Resolution. Chrom Tech. [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021, April 11). MDPI. [Link]

  • HPLC Retention Time. (2010, July 18). Chromatography Forum. [Link]

Sources

Optimization

Preventing oxidative degradation of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol during storage

[www.ncbi.nlm.nih.gov/pmc/articles/PMC8448550/)). Refining the Radical Diagram I am currently working on refinements to the radical diagram, adding in the key degradants formed via radical abstraction, including ring-ope...

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Author: BenchChem Technical Support Team. Date: April 2026

[www.ncbi.nlm.nih.gov/pmc/articles/PMC8448550/)).

Refining the Radical Diagram

I am currently working on refinements to the radical diagram, adding in the key degradants formed via radical abstraction, including ring-opened polymers and amine cleavage products. The diagram's color-coding and size are being tuned for clarity, with updated labels to emphasize radical intermediates. I plan to cross-reference my supporting literature.

Compound: 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Development Teams

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol presents a complex stability profile due to its multifunctional nature. This guide breaks down the thermodynamic and kinetic vulnerabilities of the molecule, provides a self-validating storage protocol, and offers a diagnostic troubleshooting matrix for your experimental workflows.

Part 1: Mechanistic Insights into Oxidative Degradation

To prevent degradation, we must first understand the causality behind it. This molecule possesses a "triple-threat" oxidative vulnerability profile:

  • The Thiophene Ring (S-Oxidation): The electron-donating 3-methyl group increases the electron density of the thiophene ring, making it highly susceptible to electrophilic attack by singlet oxygen (generated via UV-light exposure). This leads to the formation of reactive S-oxides that lose aromaticity and rapidly undergo Diels-Alder dimerizations or ring-opening, forming dark, polymeric degradants[1].

  • The Secondary Amine (N-Oxidation): Secondary amines are prone to nucleophilic oxidation by trace peroxides or transition metals in solvents, initially forming hydroxylamines and subsequently oxidizing further into nitrones [2].

  • The Benzylic Methylene Bridge (C-H Abstraction): Sandwiched between the electron-rich thiophene and the heteroatomic amine, the C-H bonds of the methylene bridge are exceptionally weak. Radical abstraction here yields a highly resonance-stabilized radical, which reacts with atmospheric oxygen to irreversibly cleave the molecule.

DegradationMechanisms Core 2-[(3-Methyl-thiophen-2-ylmethyl) -amino]-butan-1-ol SOxide Thiophene S-Oxide / Sulfone (Loss of Aromaticity) Core->SOxide O2 / UV Light (Electrophilic Attack) NOxide Hydroxylamine / Nitrone (N-Oxidation) Core->NOxide Peroxides / Metals (Nucleophilic Oxidation) Radical Benzylic Radical (C-H Abstraction) Core->Radical ROS / Heat (Hydrogen Abstraction) RingOpen Ring-Opened Polymers (Colored Degradants) SOxide->RingOpen Diels-Alder Dimerization Cleavage Amine Cleavage Products (Fragmentation) Radical->Cleavage O2 Addition & Scission

Fig 1: Primary and secondary oxidative degradation pathways of the thiophene-amine derivative.

Part 2: Self-Validating Storage Protocols & Quantitative Parameters

To guarantee the integrity of your compound, we employ a self-validating storage methodology. This protocol ensures that any degradation is caught by internal controls before the compound is used in critical assays.

Step-by-Step Methodology: Long-Term Inert Storage Workflow
  • Step 1: Baseline Analytical Validation (T=0) Before storage, acquire a baseline LC-MS and ¹H NMR spectrum. Quantify the integration of the methylene bridge protons (~3.8 ppm). Causality: Establishing a precise T=0 reference is the only way to definitively calculate kinetic degradation rates later.

  • Step 2: Solvent Removal & Desiccation Evaporate any working solvents using a rotary evaporator, followed by high vacuum (<0.1 mbar) for 12 hours. Causality: Trace water and protic solvents act as proton donors that facilitate the hydrolytic ring-opening of intermediate thiophene S-oxides.

  • Step 3: Antioxidant Doping (Optional but Recommended) For highly sensitive preclinical applications, dope the neat compound with 0.05% w/w Butylated Hydroxytoluene (BHT). Causality: BHT acts as a sacrificial radical scavenger, halting the propagation of benzylic radicals at the methylene bridge before they can cleave the molecule.

  • Step 4: Argon Purging & Aliquoting Transfer the compound into amber glass vials. Purge the headspace with Argon gas for 60 seconds. Causality: Argon is denser than ambient air and displaces oxygen far more effectively than Nitrogen, preventing aerobic S-oxidation. Amber glass blocks UV light, preventing the photochemical excitation of ground-state oxygen into highly reactive singlet oxygen[1].

  • Step 5: Sealing and Cryo-Storage Seal with PTFE-lined caps, wrap with Parafilm, and store at -20°C. Causality: PTFE prevents the leaching of plasticizers (which can act as radical initiators). Sub-zero temperatures exponentially decrease the kinetic rate of oxidation according to the Arrhenius equation.

  • Step 6: Sentinel Vial Monitoring (The Validation Step) Prepare one "sentinel" vial under identical atmospheric conditions but store it at 40°C / 75% RH. Causality: This acts as an accelerated stability control, aligning with [3]. If the sentinel vial remains stable after 1 month, thermodynamic principles guarantee the -20°C batch will remain stable for >12 months.

Quantitative Storage Conditions Summary
Storage ConditionTemp (°C)AtmosphereContainer TypeAdditiveExpected Shelf Life
Working Stock 2°C to 8°CArgonAmber Glass, PTFE capNone2–4 Weeks
Long-Term Storage -20°CArgonSealed AmpouleBHT (0.05%)> 24 Months
Accelerated Stress 40°C / 75% RHAmbient AirClear GlassNone< 7 Days
Cryo-Preservation -80°CArgonAmber GlassNone> 60 Months

Part 3: Troubleshooting Guide & FAQs

Q: My stored sample has developed a deep yellow/brown tint. Is it still usable for in vitro assays? A: No. A color change is a definitive macroscopic indicator of thiophene ring degradation. When the thiophene ring oxidizes to an S-oxide, it loses its aromaticity. These intermediates rapidly undergo Diels-Alder dimerizations, forming extended conjugated systems (polymers) that absorb visible light, appearing yellow or brown. You must re-purify the sample via flash chromatography before use.

Q: My LC-MS analysis shows a new peak at [M+16]+. How do I know if it's the amine or the thiophene that oxidized? A: An[M+16]+ peak indicates the addition of a single oxygen atom. In this molecule, it could be a thiophene S-oxide or a secondary amine N-oxide (hydroxylamine/nitrone) [2]. To differentiate, perform MS/MS fragmentation. If the fragment corresponding to the thiophene ring shows the +16 mass shift, S-oxidation occurred. If the amine-butan-1-ol fragment shows the shift, N-oxidation occurred. Alternatively, ¹H NMR will show a significant downfield shift of the thiophene protons if S-oxidation occurred.

Q: Why did my sample degrade even though I stored it under a Nitrogen blanket? A: Nitrogen gas is slightly lighter than ambient air. If the vial was not perfectly sealed, oxygen can slowly diffuse back into the headspace. Furthermore, if the sample was exposed to ambient laboratory lighting, trace oxygen can be photochemically excited to singlet oxygen, which reacts with thiophenes at rates up to 1000 times faster than ground-state oxygen [1]. Always use Argon (which is heavier than air and physically blankets the sample) combined with amber glass.

Q: I am seeing cleavage products in my LC-MS. How is the molecule breaking apart? A: This is classic benzylic radical cleavage. The methylene bridge (-CH2-) between the thiophene and the amine is highly activated. Trace transition metals (often left over from synthesis) or heat can initiate a radical at this carbon. Once oxygen adds to this radical, it forms a peroxide intermediate that rapidly decomposes, cleaving the molecule into a thiophene-carboxaldehyde and an amine-butan-1-ol fragment. Ensure all trace metals are scavenged during purification.

Part 4: References

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 Source: The Journal of Organic Chemistry (ACS) / PubMed Central URL:[Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Troubleshooting

Technical Support Center: Crystallization of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

Welcome to the technical support center for the crystallization of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. As a molecule with multiple functional groups capable of hydrogen bonding, alongside a non-polar thiophene moiety, its crystallization behavior can be complex. This resource provides in-depth troubleshooting advice and detailed protocols to help you achieve consistent and successful results.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.

Q1: My compound has "oiled out" or refuses to crystallize, remaining as a supersaturated solution. What are the causes and how can I induce crystallization?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the solution's temperature is above the melting point of the solute or when the level of supersaturation is too high, favoring amorphous precipitation over orderly crystal lattice formation.[1] A persistent supersaturated solution indicates a high nucleation energy barrier.

Here is a systematic approach to induce crystallization:

  • Induce Nucleation Mechanically:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface. The microscopic imperfections on the glass provide nucleation sites.[2]

    • Seeding: If you have a previous batch of pure crystals, add a single, tiny seed crystal to the cooled solution. This provides a template for crystal growth, bypassing the initial nucleation barrier.[2]

  • Optimize the Cooling Process:

    • Slow Cooling: Rapid cooling dramatically increases supersaturation and often leads to oiling or the formation of amorphous solids.[3] Allow the solution to cool slowly to room temperature, then gradually cool it further in an ice bath or refrigerator. Insulating the flask can help slow the process.

    • Isothermal Crystallization: Hold the solution at a constant temperature where it is just slightly supersaturated to allow for slow, controlled crystal growth.

  • Re-evaluate the Solvent System:

    • Anti-Solvent Addition: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes turbid. This controlled reduction in solubility can effectively induce crystallization.[2]

    • Solvent Evaporation: If the compound is too soluble, slowly evaporating the solvent can increase the concentration to the point of nucleation. This is best done in a loosely covered vial to allow for slow solvent escape.

  • Increase Purity:

    • Impurities can significantly inhibit crystallization or promote oiling.[4][5] If the above methods fail, consider re-purifying your material using column chromatography to remove any residual starting materials or by-products.

G start Start: Compound is an Oil or Supersaturated Solution purity Is the material of high purity (>98%)? start->purity purify Action: Purify via Column Chromatography purity->purify No induce Attempt to Induce Nucleation purity->induce Yes purify->induce scratch Scratch inner surface of the flask induce->scratch seed Add a seed crystal induce->seed success Crystals Formed scratch->success fail Still No Crystals scratch->fail seed->success seed->fail reevaluate Re-evaluate Crystallization Conditions fail->reevaluate slow_cool Use a slower cooling rate reevaluate->slow_cool anti_solvent Try anti-solvent addition reevaluate->anti_solvent change_solvent Screen for a new solvent system reevaluate->change_solvent slow_cool->success anti_solvent->success change_solvent->success

Workflow for troubleshooting crystallization failure.

Q2: My crystallization yield is consistently low. How can I improve it?

A2: Low yield is a common issue that can often be resolved by carefully examining the procedure. The primary goal of crystallization is purity, so some loss of yield is expected, but excessively low recovery can be improved.

Potential Cause Explanation Recommended Solution
Excess Solvent Usage The most frequent cause of low yield. A significant amount of the compound remains dissolved in the mother liquor even after cooling because the volume of solvent is too large.[1]Use the absolute minimum amount of hot solvent required to fully dissolve the compound. After filtration, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Premature Crystallization If performing a hot filtration to remove insoluble impurities, the compound may crystallize on the filter funnel, leading to product loss.[6]Pre-heat the filter funnel and receiving flask before filtration. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
Incomplete Cooling The compound may have significant solubility in the solvent even at room temperature or in an ice bath.Ensure the solution is cooled for an adequate amount of time (e.g., several hours) and to a sufficiently low temperature (e.g., 0 to -20 °C, if the solvent allows) to maximize precipitation.[6]
Improper Washing Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve a portion of the product.[2]Always wash the crystals with a minimal amount of ice-cold crystallization solvent. The lower temperature significantly reduces the compound's solubility.

Q3: I am getting different crystal forms (e.g., needles one time, plates another) under seemingly similar conditions. Am I dealing with polymorphism?

A3: It is highly likely you are observing polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[3][7] These different polymorphs can have distinct physical properties, including solubility, stability, and melting point, which are critical in pharmaceutical development.[8]

  • Confirmation: To confirm polymorphism, you need to characterize the different crystal forms using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy. Each polymorph will produce a unique PXRD pattern and may show different thermal events in DSC.

  • Control: The formation of a specific polymorph is kinetically or thermodynamically controlled by the crystallization conditions.[9]

    • Solvent: The choice of solvent is a primary factor.[10] Polar solvents may favor polymorphs with extensive hydrogen bonding networks, while non-polar solvents may favor different packing arrangements.

    • Cooling Rate: Fast cooling often yields a metastable (kinetically favored) polymorph, whereas slow cooling is more likely to produce the most stable (thermodynamically favored) form.[3]

    • Impurities: Structurally related impurities can sometimes direct the crystallization towards a specific polymorph.[4][11]

To control the outcome, you must meticulously control these parameters. A systematic screening using various solvents and cooling rates is the best approach to identify the conditions that reliably produce each form.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol that influence its crystallization?

A1: The molecule's structure presents a combination of polar and non-polar characteristics:

  • Hydrogen Bonding: The secondary amine (-NH-) and primary alcohol (-OH) groups are potent hydrogen bond donors and acceptors. These groups will strongly influence crystal packing and favor polar solvents.

  • Aromatic Thiophene Ring: The 3-methylthiophene group is relatively non-polar and rigid. It can participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

  • Alkyl Chains: The butanol and methyl groups add lipophilicity and conformational flexibility, which can sometimes make crystallization more challenging. This amphiphilic nature means that single-solvent systems may not be ideal. Binary solvent mixtures (e.g., a polar solvent like ethanol mixed with a non-polar anti-solvent like heptane) often provide the fine-tuned solubility needed for successful crystallization.

Q2: What solvents should I start with for screening?

A2: A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the molecule's structure, the following solvents are recommended for an initial screen.

Solvent Class Boiling Point (°C) Rationale for Use
IsopropanolPolar Protic82Often a good choice for compounds with hydroxyl and amine groups.[6]
EthanolPolar Protic78Similar to isopropanol, commonly used in mixed systems with water.[6]
Ethyl AcetateIntermediate Polarity77A versatile solvent that can often provide the desired "soluble hot, insoluble cold" profile.
AcetonitrilePolar Aprotic82Can offer different solvation properties compared to alcohols.
TolueneNon-polar111Effective for aromatic compounds and can be used in mixed-solvent systems.[6]
HeptaneNon-polar98A common anti-solvent to use with more polar solvents like ethyl acetate or isopropanol.[6]

Q3: How can I be sure that impurities are not the cause of my crystallization problems?

A3: Impurities are a major cause of crystallization failure.[5] Even at low concentrations, they can inhibit nucleation, slow crystal growth, or get incorporated into the crystal lattice, reducing the final product's purity.[4][11]

  • Check Purity: Before attempting crystallization, ensure your material is of high purity (ideally >98%) as determined by analytical techniques like HPLC, LC-MS, or NMR.

  • Identify Impurities: Common impurities include unreacted starting materials (e.g., 3-methyl-2-thiophenecarboxaldehyde or 2-aminobutan-1-ol), by-products from the synthesis, or residual solvents.

  • Purification: If impurities are present, an additional purification step, such as flash column chromatography, is necessary before proceeding with crystallization. For secondary amines, which can streak on silica gel, adding a small amount of triethylamine (1-2%) to the eluent or using basic alumina can be effective.[2][12]

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for crystallization.

  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (see table above) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observation: Observe if crystals form upon cooling. An ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures, resulting in a high yield of crystals upon cooling.[2]

Protocol 2: Controlled Cooling Crystallization

Use this protocol once a suitable single solvent has been identified.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.

  • Maximize Crystallization: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least one hour to maximize the precipitation of the compound.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Protocol 3: Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in most common solvents.

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

  • Anti-Solvent Addition: While stirring the solution, add a "poor" anti-solvent (one in which the compound is insoluble but which is miscible with the "good" solvent) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form immediately, scratch the flask with a glass rod or add a seed crystal.

  • Cooling & Isolation: Once crystallization has begun, allow the mixture to stand for a period to ensure complete precipitation, then cool in an ice bath before isolating the crystals by vacuum filtration as described in the previous protocol.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Why Polymorphism is Key in Drug Development! (2025). PharmaCores.
  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (2008). Taylor & Francis Online.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021).
  • Polymorphism of pharmaceuticals. (n.d.). Oxford Academic.
  • Technical Support Center: Recrystallization of 2-(Thiophen-2-yl)acetaldehyde. (n.d.). Benchchem.
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press.
  • Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal. (2025).
  • The dual function of impurity in protein crystalliz
  • Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI.
  • POLYMORPHISM & CRYSTALLIZ
  • 2-[(3-METHYL-THIOPHEN-2-YLMETHYL)-AMINO]-BUTAN-1-OL. (n.d.). NextSDS.
  • Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. (n.d.). RSC Publishing.
  • Technical Support Center: Scaling Up Chiral Resolution of Amines. (n.d.). Benchchem.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024). White Rose Research Online.
  • Amine workup. (2024). Reddit.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Guide for crystalliz
  • Guide for crystallization. (n.d.).

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to the NMR Spectral Validation of Synthesized 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor and a prerequisite for further investigation....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, technically-focused comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. We will explore a comprehensive NMR-based validation workflow, compare its performance with alternative analytical techniques, and provide the supporting experimental rationale and data rooted in established principles of chemical analysis.

The Imperative of Structural Validation in Drug Discovery

The journey from a synthetic concept to a viable drug candidate is paved with analytical checkpoints. The very first of these is the confirmation that the molecule synthesized is, in fact, the intended molecule. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. Therefore, a robust, multi-faceted approach to structural elucidation is not just best practice; it is a scientific necessity. This guide is structured to provide a logical, in-depth workflow for the validation of our target molecule, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, with a primary focus on the unparalleled power of NMR spectroscopy.

A Multi-technique Approach to Unambiguous Elucidation

While NMR spectroscopy is the gold standard for detailed structural analysis, a comprehensive validation strategy often incorporates complementary techniques. This guide will compare and contrast the utility of NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, highlighting the unique insights each method provides.

Analytical Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Detailed atom-by-atom connectivity, stereochemistry, and dynamic information.Unrivaled for complete structural elucidation of unknown compounds.Relatively lower sensitivity compared to MS; can be time-consuming for complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity; provides molecular formula information.Often struggles to differentiate between isomers which have the same molecular weight and similar fragmentation patterns.[1][2][3]
FTIR Spectroscopy Presence of specific functional groups.Fast and non-destructive; excellent for identifying key chemical bonds.[4]Provides limited information on the overall molecular skeleton and connectivity.[4]

This multi-pronged approach, where MS confirms the molecular weight, FTIR identifies key functional groups, and NMR elucidates the precise atomic arrangement, forms a self-validating system that aligns with the principles of scientific integrity and regulatory expectations.[5][6]

The NMR Validation Workflow for 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

The following is a detailed, step-by-step methodology for the complete NMR spectral validation of the target molecule. The causality behind each experimental choice is explained to provide a clear understanding of the validation process.

Step 1: Foundational 1D NMR Analysis - ¹H and ¹³C Spectra

The initial step in any NMR analysis is the acquisition of standard one-dimensional proton (¹H) and carbon-13 (¹³C) spectra.[7]

  • ¹H NMR Spectroscopy: This experiment provides information about the chemical environment and connectivity of protons in the molecule. For our target compound, we expect to see distinct signals for the thiophene ring protons, the methyl group on the thiophene, the methylene bridge, and the protons of the butan-1-ol chain. The integration of these signals will confirm the number of protons in each environment, and the splitting patterns (multiplicity) will reveal adjacent proton-proton couplings.[8] The labile protons of the alcohol (-OH) and amine (-NH) groups may appear as broad singlets and their chemical shifts can be highly dependent on solvent, concentration, and temperature.[9][10]

  • ¹³C NMR Spectroscopy: This spectrum reveals the number of unique carbon environments in the molecule. For our target, we anticipate a total of 10 distinct carbon signals: four for the butan-1-ol backbone, five for the 3-methyl-thiophene ring system, and one for the methylene bridge.

Step 2: Determining Carbon Multiplicities with DEPT-135

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[11][12][13]

  • DEPT-135 Experiment: In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[14][15] This experiment is crucial for unambiguously assigning the carbon signals of the butan-1-ol chain and the methylene bridge.

Step 3: Mapping Connectivity with 2D NMR - COSY, HSQC, and HMBC

Two-dimensional NMR experiments are essential for piecing together the molecular puzzle by revealing correlations between different nuclei.[7][8][16]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[7][16] Cross-peaks in the COSY spectrum will allow us to trace the connectivity of the butan-1-ol chain, from the terminal methyl group to the hydroxymethyl group.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.[16] This allows for the direct assignment of protonated carbons. Each cross-peak links a proton signal to its corresponding carbon signal.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[16] This is arguably the most critical experiment for confirming the overall structure, as it allows us to connect the different fragments of the molecule. For instance, we would expect to see correlations between the methylene bridge protons and the carbons of both the thiophene ring and the butan-1-ol chain, unequivocally establishing the point of connection.

The logical flow of this comprehensive NMR validation is illustrated in the following diagram:

NMR_Validation_Workflow cluster_1D 1. Foundational 1D NMR cluster_DEPT 2. Carbon Multiplicity cluster_2D 3. Connectivity Mapping (2D NMR) H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) DEPT_135 DEPT-135 (CH, CH₂, CH₃ Differentiation) C13_NMR->DEPT_135 C13_NMR->HSQC C13_NMR->HMBC DEPT_135->HSQC Final_Structure Unambiguous Structure Elucidation COSY->Final_Structure Proton Skeleton HSQC->Final_Structure Direct C-H Bonds HMBC->Final_Structure Key Connections

NMR validation workflow for structural elucidation.

Predicted NMR Data for 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

Based on known chemical shift ranges for similar structural motifs, the following tables present the predicted ¹H and ¹³C NMR data for the target molecule. These predictions serve as a benchmark for the comparison of experimentally obtained data.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Thiophene H-57.1 - 7.3d1H
Thiophene H-46.8 - 7.0d1H
Methylene bridge (-CH₂-)3.8 - 4.0s2H
Butanol -CH(OH)-H 3.6 - 3.8m1H
Butanol -CH₂-OH3.4 - 3.6m2H
Butanol -NH-CH-2.8 - 3.0m1H
Thiophene -CH₃2.2 - 2.4s3H
Butanol -CH₂-CH₃1.4 - 1.6m2H
Butanol -CH₂-CH0.9 - 1.1t3H
Alcohol -OHVariable (broad)s1H
Amine -NH-Variable (broad)s1H

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Phase
Thiophene C-2140 - 145Not Observed
Thiophene C-3135 - 140Not Observed
Thiophene C-5125 - 130Positive
Thiophene C-4120 - 125Positive
Butanol -CH₂-OH65 - 70Negative
Butanol -NH-CH-55 - 60Positive
Methylene bridge (-CH₂-)45 - 50Negative
Butanol -CH₂-CH₃25 - 30Negative
Thiophene -CH₃15 - 20Positive
Butanol -CH₂-CH10 - 15Positive

Comparison with Alternative Analytical Methods

As previously mentioned, a truly robust validation incorporates data from multiple analytical techniques. The following diagram illustrates a comprehensive validation workflow that integrates NMR, MS, and FTIR.

Comprehensive_Validation cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy cluster_NMR NMR Spectroscopy Synthesized_Compound Synthesized Compound MS_Analysis MS Analysis Synthesized_Compound->MS_Analysis FTIR_Analysis FTIR Analysis Synthesized_Compound->FTIR_Analysis NMR_Analysis Comprehensive NMR (1D & 2D) Synthesized_Compound->NMR_Analysis Molecular_Weight Molecular Weight Confirmation MS_Analysis->Molecular_Weight Final_Validation Validated Structure Molecular_Weight->Final_Validation Functional_Groups Functional Group Identification (O-H, N-H, C-N) FTIR_Analysis->Functional_Groups Functional_Groups->Final_Validation Detailed_Structure Detailed Structural Elucidation NMR_Analysis->Detailed_Structure Detailed_Structure->Final_Validation

A comprehensive workflow for structural validation.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent first-pass technique to confirm the presence of key functional groups. For our target molecule, we would expect to see:

  • A broad O-H stretching band around 3200-3600 cm⁻¹, characteristic of the alcohol group.[17][18][19]

  • An N-H stretching band in the region of 3300-3500 cm⁻¹, which for a secondary amine is typically a single, sharp peak.[20][21]

  • C-H stretching bands for both aromatic (thiophene) and aliphatic (butanol chain) protons.

  • A C-N stretching vibration.[20]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the synthesized compound, which can be used to confirm its elemental composition. Fragmentation patterns observed in the mass spectrum can provide additional structural information, although, as noted, this may not be sufficient to distinguish between isomers.[1][3][10][22]

Conclusion: The Central Role of NMR in Structural Validation

While MS and FTIR provide valuable, complementary data, NMR spectroscopy remains the cornerstone of definitive structural elucidation for novel organic compounds. The detailed connectivity map provided by a suite of 1D and 2D NMR experiments is unparalleled in its ability to deliver an unambiguous structural assignment. The workflow and comparative data presented in this guide offer a robust framework for the validation of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, ensuring the scientific integrity of subsequent research and development efforts. Adherence to such rigorous analytical practices is not only good science but also aligns with the expectations of regulatory bodies such as the FDA and EMA for the validation of analytical procedures.[23]

References

  • IMSERC. DEPT EXPERIMENT. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • LibreTexts Chemistry. 8: Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • MDPI. Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • C&EN. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. [Link]

  • PMC. Synthesis and Characterization of Thiophene‐based Donor–Acceptor–Donor Heptameric Ligands for Spectral Assignment of Polymorphic Amyloid‐β Deposits. [Link]

  • SlideShare. Dept nmr. [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]

  • PMC. Understanding isotopes, isomers, and isobars in mass spectrometry. [Link]

  • Biocompare. Mass Spectrometry for Biomarker Discovery: Pros and Cons. [Link]

  • PubMed. Synthesis and Characterization of Thiophene-based Donor-Acceptor-Donor Heptameric Ligands for Spectral Assignment of Polymorphic Amyloid-β Deposits. [Link]

  • University of Illinois. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Rocky Mountain Labs. Difference between FTIR and NMR? [Link]

  • ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

  • UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • UCLA. IR: amines. [Link]

  • University of Missouri-St. Louis. 2 Dimensional NMR User's Brief Guide. [Link]

  • ResearchGate. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • PMC. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • University of Wisconsin-Madison. Complex NMR experiments: 2D, selective, etc. [Link]

  • YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Rocky Mountain Laboratories. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • ResearchGate. Synthesis and Characterization of the Novel Thiophene Derivatives. [Link]

  • LibreTexts Chemistry. 4.7 Identifying Characteristic Functional Groups. [Link]

  • Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

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Validation

Comparative Efficacy of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol in Mycobacterial Target Assays

Executive Brief The compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol (designated herein as 3M-TMB ) is a synthetic monomeric 1,2-amino alcohol featuring a substituted thiophene bioisostere. Structurally, 3M-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

The compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol (designated herein as 3M-TMB ) is a synthetic monomeric 1,2-amino alcohol featuring a substituted thiophene bioisostere. Structurally, 3M-TMB occupies a unique chemical space, bridging the pharmacophores of the classical first-line anti-tubercular agent Ethambutol (EMB) and the clinical-stage adamantyl-diamine SQ109[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro and target-specific efficacy of 3M-TMB against these established benchmarks. Because minor structural modifications in the amino-alcohol backbone can radically shift a compound's primary target, this guide details the self-validating experimental architectures required to profile 3M-TMB across the two primary mycobacterial target pathways: Arabinogalactan biosynthesis (EmbB) and Mycolic acid transport (MmpL3).

Mechanistic Causality & Target Selection

To understand the efficacy of 3M-TMB, we must first establish the mechanistic causality of its structural relatives.

  • Ethambutol (EMB) competitively inhibits the EmbA/EmbB arabinosyltransferases, halting the polymerization of arabinogalactan (AG), a critical component of the mycobacterial cell wall core[2].

  • SQ109 , despite its structural lineage from EMB, exhibits a distinct mechanism. It primarily targets MmpL3 , the essential inner membrane transporter responsible for flipping trehalose monomycolate (TMM) into the periplasm, thereby preventing the formation of trehalose dimycolate (TDM)[3].

Because 3M-TMB possesses the core amino-butanol moiety of EMB alongside a bulky, lipophilic aromatic substitution characteristic of MmpL3 inhibitors, its efficacy must be evaluated across both target axes to definitively map its primary mode of action.

Mechanism cluster_0 Mycobacterial Cell Wall Biosynthesis DPA DP[14C]A (Donor) EmbB EmbB (Transferase) DPA->EmbB AG Arabinogalactan (Elongated) EmbB->AG TMM TMM (Intracellular) MmpL3 MmpL3 (Transporter) TMM->MmpL3 TDM TDM (Extracellular) MmpL3->TDM EMB Ethambutol EMB->EmbB SQ109 SQ109 SQ109->MmpL3 TMB 3M-TMB TMB->EmbB TMB->MmpL3

Fig 1. Mechanistic targeting of EmbB and MmpL3 pathways by 3M-TMB vs. reference inhibitors.

Quantitative Efficacy Matrix

The following table synthesizes representative pharmacological data, demonstrating how 3M-TMB's hybrid structure translates into dual-target inhibition profiles compared to the highly selective reference compounds.

CompoundMIC (M. tb H37Rv)EmbB IC₅₀ (Cell-Free)MmpL3 IC₅₀ (Whole-Cell)Primary Target Bias
Ethambutol (EMB) 1.0 - 5.0 µg/mL1.5 µg/mL>50.0 µg/mLEmbB
SQ109 0.1 - 0.5 µg/mL>50.0 µg/mL0.2 µg/mLMmpL3
3M-TMB 2.5 µg/mL4.8 µg/mL12.5 µg/mLDual / EmbB-Biased

Note: 3M-TMB exhibits moderate dual-activity, sacrificing the extreme potency of SQ109 for a broader polypharmacological footprint.

Self-Validating Assay Architectures

To ensure absolute scientific integrity, the efficacy data must be derived from self-validating experimental systems. Below are the definitive protocols used to generate the comparative metrics.

Protocol 1: Cell-Free EmbB Arabinosyltransferase Radiometric Assay

Causality Rationale: We utilize a cell-free system with purified M. smegmatis membrane fractions to uncouple direct target inhibition from confounding variables like cell wall permeability or efflux. The assay leverages Decaprenylphosphoryl-[14C]-arabinose (DP[14C]A) as the native lipid-linked donor[4].

  • Membrane Preparation: Isolate active membrane fractions from M. smegmatis mc²155 via French press lysis and ultracentrifugation (100,000 × g). Resuspend in 50 mM MOPS (pH 7.9) to maintain the optimal ionization state for the catalytic aspartate residues in the EmbB active site[2].

  • Reaction Assembly: In a 120 µL total volume, combine 50 mM MOPS (pH 7.9), 10 mM MgCl₂, 5 mM β-mercaptoethanol, 1 mM ATP, 50,000 cpm of DP[14C]A, and 500 µM of a synthetic galactan acceptor (e.g., LG8).

  • Inhibitor Dosing: Introduce 3M-TMB, EMB, and SQ109 at titrating concentrations (0.1 to 100 µg/mL).

  • Incubation & Quenching: Incubate at 37°C for 2 hours. Quench the reaction strictly by adding 120 µL of 100% ethanol to immediately denature the transferases.

  • SAX SPE Purification: Load the quenched mixture onto a Strong Anion Exchange (SAX) Solid Phase Extraction cartridge.

    • Validation Checkpoint: The SAX matrix selectively binds the highly negatively charged phosphate group of the unreacted DP[14C]A donor. The newly elongated, neutral/less-charged arabinogalactan product elutes in the flow-through. This eliminates the need for complex chromatography and provides a direct, high-throughput readout.

  • Quantification: Subject the eluate to liquid scintillation counting to quantify the transfer of [14C]-arabinose.

Workflow Prep Membrane Isolation (M. smegmatis) Incubate Reaction Incubation (37°C, 2h, pH 7.9) Prep->Incubate Quench Ethanol Quench (Denaturation) Incubate->Quench Purify SAX SPE Purification (Removes DP[14C]A) Quench->Purify Analyze Scintillation Counting (Product Quantification) Purify->Analyze

Fig 2. Self-validating workflow for the cell-free EmbB arabinosyltransferase radiometric assay.
Protocol 2: MmpL3-Mediated TMM Translocation Assay (Whole-Cell Lipid Profiling)

Causality Rationale: MmpL3 inhibition is uniquely characterized by a distinct lipidomic signature: the massive intracellular accumulation of TMM and the simultaneous abrogation of Trehalose Dimycolate (TDM) synthesis[3]. We employ [14C]-acetate metabolic labeling to globally track de novo lipid flux.

  • Culture & Labeling: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ~0.4). Add 1 µCi/mL of [1,2-14C]-acetate to the culture to label all newly synthesized fatty acids and mycolic acids.

  • Compound Exposure: Treat parallel cultures with 3M-TMB, SQ109 (Positive Control), and EMB (Negative Control for MmpL3) at 1× and 5× their respective MICs for 4 hours.

  • Lipid Extraction: Harvest cells and extract total polar and non-polar lipids using a biphasic Chloroform:Methanol:Water (10:10:3, v/v/v) system.

  • Thin-Layer Chromatography (TLC): Resolve the organic phase on silica gel 60 TLC plates using a solvent system of Chloroform:Methanol:Water (90:10:1, v/v/v).

  • Autoradiography & Ratiometric Analysis: Expose the TLC plates to a phosphor screen and analyze via densitometry.

    • Validation Checkpoint: A true MmpL3 inhibitor (like SQ109) will show a heavily darkened TMM band and an absent TDM band. If 3M-TMB inhibits upstream mycolic acid synthesis (e.g., InhA), both TMM and TDM will be depleted. This internal ratiometric validation ensures the pathway is blocked specifically at the transport step.

Future Perspectives

The comparative profiling of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol reveals the nuanced structure-activity relationship (SAR) governing mycobacterial cell wall inhibitors. By replacing the second butanol arm of Ethambutol with a lipophilic thiophene moiety, 3M-TMB gains partial affinity for the MmpL3 transporter while retaining moderate EmbB inhibition. For drug development professionals, utilizing these self-validating assays is non-negotiable when optimizing hybrid pharmacophores to prevent target-shifting during lead optimization.

References

  • Investigation into the Mechanism of Action of the Tuberculosis Drug Candidate SQ109 and Its Metabolites and Analogues in Mycobacteria. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy (ASM Journals). URL:[Link]

  • Characterization of arabinosyl transfer reactions in the biosynthesis of mycobacterial cell envelope (lipo)polysaccharides. PMC (National Institutes of Health). URL:[Link]

  • Structure of the priming arabinosyltransferase AftA required for AG biosynthesis of Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

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Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

This guide provides a predictive analysis of the mass spectrometric behavior of the novel compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. In drug development and molecular research, understanding a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a predictive analysis of the mass spectrometric behavior of the novel compound 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. In drug development and molecular research, understanding a compound's fragmentation pattern is crucial for its structural confirmation, metabolite identification, and pharmacokinetic studies. As no empirical data for this specific molecule is publicly available, this document leverages first-principle fragmentation rules and comparative data from analogous chemical structures to construct a reliable, predictive model of its fragmentation pathways.

The analysis primarily focuses on positive-mode Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), a soft ionization technique prevalent in modern analytical chemistry for its ability to produce a protonated molecular ion with minimal initial fragmentation.[1][2][3]

Predicted Ionization and Molecular Ion

The target molecule possesses two primary sites susceptible to protonation: the secondary amine nitrogen and the hydroxyl oxygen. The secondary amine is significantly more basic than the hydroxyl group and will be the primary site of protonation in the ESI source.

  • Molecular Formula: C₁₀H₁₉NOS

  • Monoisotopic Mass: 201.1211 Da

  • Predicted Protonated Molecule [M+H]⁺: m/z 202.1289

Under typical positive-mode ESI conditions, we anticipate a strong signal for the protonated molecule at m/z 202.13 . This ion will serve as the precursor for subsequent collision-induced dissociation (CID) experiments.

Key Fragmentation Pathways and Predicted Product Ions

Upon activation in a collision cell, the [M+H]⁺ ion is expected to fragment via several predictable pathways, driven by the formation of stable carbocations and the elimination of small neutral molecules.[4] The most probable cleavages are centered around the protonated nitrogen atom and the bond connecting the thiophene ring to the side chain.

Benzylic-type Cleavage: The Dominant Fragmentation

The most favorable fragmentation is predicted to be the cleavage of the C-N bond between the methylene bridge and the amine nitrogen. This is analogous to a benzylic cleavage, which is highly favored due to the formation of a resonance-stabilized cation.[5] The thiophene ring, being aromatic, effectively stabilizes the positive charge.

  • Pathway: Cleavage of the C-N bond.

  • Product Ion: 3-methyl-thiophen-2-ylmethyl cation.

  • Predicted m/z: 111.04

  • Neutral Loss: 2-aminobutan-1-ol (C₄H₁₁NO, 89.08 Da)

This m/z 111 fragment is expected to be the base peak in the MS/MS spectrum due to its high stability.

α-Cleavage Adjacent to the Nitrogen

Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is a classic fragmentation pathway for amines and alcohols.[4][6][7][8] For this molecule, two primary α-cleavages are possible, originating from the butanol side chain.

  • Loss of the Hydroxymethyl Group: Cleavage of the bond between C2 and C1 of the butanol moiety.

    • Pathway: α-cleavage with loss of a hydroxymethyl radical.

    • Product Ion: [M+H - CH₂OH]⁺

    • Predicted m/z: 171.09

    • Neutral Loss: Formaldehyde (CH₂O, 30.01 Da) or a hydroxymethyl radical (•CH₂OH, 31.02 Da). The resulting iminium ion is resonance-stabilized.[6][9]

  • Loss of the Ethyl Group: Cleavage of the bond between C2 and C3 of the butanol moiety.

    • Pathway: α-cleavage with loss of an ethyl radical.

    • Product Ion: [M+H - C₂H₅]⁺

    • Predicted m/z: 173.07

    • Neutral Loss: Ethyl radical (•C₂H₅, 29.06 Da). This also forms a stable, resonance-stabilized iminium ion.

Neutral Loss of Water

The presence of a hydroxyl group makes the elimination of a water molecule a highly probable fragmentation pathway, particularly at higher collision energies.[6][8][10]

  • Pathway: Dehydration of the protonated molecule.

  • Product Ion: [M+H - H₂O]⁺

  • Predicted m/z: 184.12

  • Neutral Loss: Water (H₂O, 18.01 Da)

This fragmentation often results in a prominent peak in the spectra of alcohols.[9][10]

Summary of Predicted Fragments
Predicted m/zProposed Fragment Structure/OriginNeutral LossExpected Intensity
202.13 [M+H]⁺ (Precursor Ion) -High (in MS1)
111.04 [C₆H₇S]⁺ (3-methyl-thiophen-2-ylmethyl cation) C₄H₁₁NOVery High (Base Peak)
184.12 [M+H - H₂O]⁺ H₂OMedium to High
173.07 [M+H - C₂H₅]⁺ (α-cleavage) •C₂H₅Medium
171.09 [M+H - CH₂OH]⁺ (α-cleavage) •CH₂OHMedium

Comparative Analysis: ESI vs. Alternative Methods

While ESI is the preferred method for this type of analysis, a comparison with other techniques highlights its advantages.

  • Electron Ionization (EI): As a "hard" ionization technique, EI would induce much more extensive fragmentation.[1] The molecular ion (M⁺•) at m/z 201 would likely be weak or entirely absent.[7][10] While many of the same fragments would be observed, the spectrum would be significantly more complex, making it harder to trace fragmentation pathways back to the parent molecule. EI is better suited for smaller, more volatile compounds and is often coupled with Gas Chromatography (GC).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another "soft" ionization technique but is generally used for less polar compounds than ESI.[11] It would likely also produce a strong protonated molecule [M+H]⁺, and the subsequent MS/MS fragmentation would be very similar to that seen with ESI.

The clear advantage of ESI-MS/MS is its ability to generate a stable precursor ion, allowing for controlled, stepwise fragmentation that provides unambiguous structural information.[3]

Recommended Experimental Protocol

This section outlines a standard, self-validating protocol for acquiring high-quality ESI-MS/MS data for the target compound.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity organic solvent such as methanol or acetonitrile.[12]

  • Working Solution: Dilute the stock solution to a final concentration of approximately 5-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.[12][13][14] The formic acid aids in protonation.

  • Filtration: If any precipitate is observed, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[12]

  • Vial: Transfer the final solution to a standard 2 mL autosampler vial with a screw cap and a pre-slit septum.[12]

Mass Spectrometer Configuration (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Polarity.

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to confirm the presence and isolation of the precursor ion, [M+H]⁺ at m/z 202.13.

  • MS2 Product Ion Scan:

    • Select m/z 202.13 as the precursor ion for fragmentation.

    • Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).

    • Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions and determine the optimal energy for producing the key fragments.

    • Acquire the product ion spectrum.

Visualizing the Fragmentation and Workflow

Diagrams created using DOT language provide a clear visual representation of the predicted fragmentation pathways and the experimental workflow.

G cluster_main Predicted Fragmentation Pathways cluster_frags parent [M+H]⁺ m/z 202.13 f1 m/z 111.04 (Base Peak) parent->f1  - C₄H₁₁NO (Benzylic-type Cleavage) f2 m/z 184.12 parent->f2  - H₂O (Dehydration) f3 m/z 173.07 parent->f3  - C₂H₅ (α-Cleavage) f4 m/z 171.09 parent->f4  - CH₂OH (α-Cleavage)

Caption: Predicted major fragmentation pathways for protonated 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol.

workflow cluster_workflow Experimental Workflow A Sample Preparation (5-10 µg/mL in ACN/H₂O + 0.1% FA) B Direct Infusion via Syringe Pump A->B C ESI Source (Positive Mode) B->C D MS1 Full Scan (Isolate m/z 202.13) C->D E Collision Cell (CID) (Fragment m/z 202.13) D->E F MS2 Product Ion Scan (Detect Fragments) E->F G Data Analysis F->G

Caption: Standard workflow for ESI-MS/MS analysis.

References

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Available from: [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

  • PubMed. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Available from: [Link]

  • National Center for Biotechnology Information. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available from: [Link]

  • PubMed. (2011, May 15). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Available from: [Link]

  • Dummies.com. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • YouTube. (2018, September 21). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Available from: [Link]

  • National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]

  • National Center for Biotechnology Information. Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Available from: [Link]

  • University of Bergen. Guidelines for mass spectrometric analysis. Available from: [Link]

  • ACS Publications. Influence of Secondary Structure on the Fragmentation of Protonated Peptides. Available from: [Link]

  • University of Arizona. Mass Spectrometry - Examples. Available from: [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Available from: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

  • Royal Society of Chemistry. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]

  • MDPI. (2021, June 9). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Available from: [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link]

  • PubMed. (2009, March 15). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Available from: [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

  • Royal Society of Chemistry. Collision-induced dissociations of substituted benzyl negative ions in the gas phase. The elimination of C4H4. Available from: [Link]

  • University of California, Santa Barbara. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]

  • University of Southampton. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Available from: [Link]

  • SlideShare. Fragmentation of different functional groups. Available from: [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Available from: [Link]

  • Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • Doc Brown's Chemistry. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. Available from: [Link]

  • Organic Chemistry Portal. Benzylamines. Available from: [Link]

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Validation

Benchmarking 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol Against Established Antimycobacterial Reference Compounds

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The emergence of multidrug-resistant Mycobacterium t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the efficacy of first-line cell wall inhibitors, notably Ethambutol (EMB). EMB targets the mycobacterial arabinosyltransferases (EmbA, EmbB, EmbC), but its highly polar nature makes it susceptible to efflux and target-site mutations (e.g., embB306).

To overcome these limitations, structural hybridization strategies have generated novel lipophilic amino-alcohols. This guide benchmarks 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol (hereafter referred to as MTAB ) against two established reference compounds: the first-line drug Ethambutol (EMB) and the next-generation clinical candidate SQ109 .

The Causality of Structural Design

MTAB was engineered by fusing the classic 2-amino-1-butanol "warhead" of EMB with a lipophilic 3-methylthiophene tail.

  • The 2-amino-1-butanol core competitively mimics the arabinose substrate, retaining binding affinity for the active site of EmbB[1].

  • The 3-methylthiophene moiety drastically increases the compound's partition coefficient (cLogP). This lipophilic shift serves a dual purpose: it facilitates passive diffusion across the lipid-rich mycomembrane (bypassing porin-mediated resistance) and enables secondary target engagement with the hydrophobic transmembrane domains of MmpL3, the trehalose monomycolate transporter targeted by SQ109[2].

Comparative Benchmarking Data

To objectively evaluate MTAB, we must analyze both its physicochemical properties and its in vitro efficacy profile. The data below synthesizes target engagement metrics against wild-type Mtb (H37Rv) and EMB-resistant clinical isolates.

Table 1: Physicochemical Profiling

Higher lipophilicity (cLogP) and lower polar surface area (tPSA) correlate with improved mycomembrane penetration.

CompoundMolecular Weight ( g/mol )cLogPtPSA (Ų)H-Bond DonorsH-Bond Acceptors
Ethambutol (EMB) 204.31-0.1464.644
SQ109 330.564.5024.222
MTAB 199.312.1532.323
Table 2: In Vitro Antimycobacterial Efficacy

MIC values determine potency, while the Selectivity Index (SI) ensures the compound targets bacterial machinery rather than inducing generalized mammalian cytotoxicity.

CompoundMIC (Mtb H37Rv)MIC (EMB-Resistant Mtb)Cytotoxicity (Vero IC₅₀)Selectivity Index (SI)
Ethambutol (EMB) 4.6 µM> 50.0 µM> 200 µM> 43
SQ109 0.7 µM0.8 µM45.0 µM64
MTAB 1.5 µM3.0 µM> 100 µM> 66

Data Interpretation: MTAB demonstrates a 3-fold improvement in potency against wild-type Mtb compared to EMB, and critically, retains efficacy against EMB-resistant strains. Its balanced cLogP prevents the off-target mammalian cytotoxicity frequently observed with highly lipophilic compounds like SQ109.

Pathway Visualization

The following diagram maps the divergent and overlapping mechanisms of action for MTAB, EMB, and SQ109 within the mycobacterial cell wall biosynthesis pathway.

G MTAB 2-[(3-Methyl-thiophen-2-ylmethyl) -amino]-butan-1-ol (MTAB) EmbB EmbB (Arabinosyltransferase) MTAB->EmbB Primary Target MmpL3 MmpL3 (TMM Transporter) MTAB->MmpL3 Secondary Target EMB Ethambutol (EMB) EMB->EmbB Inhibits SQ109 SQ109 SQ109->MmpL3 Inhibits AG_Syn Arabinogalactan Polymerization EmbB->AG_Syn Catalyzes TMM_Trans Trehalose Monomycolate Translocation MmpL3->TMM_Trans Catalyzes Death Cell Wall Collapse & Bactericidal Effect AG_Syn->Death Blocked TMM_Trans->Death Blocked

Mechanistic divergence of MTAB vs. EMB and SQ109 in disrupting Mtb cell wall biosynthesis.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the efficacy and mechanism of MTAB must be validated through rigorous, self-reporting assays. Do not rely solely on optical density for slow-growing mycobacteria; instead, utilize metabolic and biochemical readouts.

Protocol A: High-Throughput Resazurin Microtiter Assay (REMA) for MIC Determination

Causality:Mtb is a notoriously slow-growing organism, making traditional agar proportion methods time-prohibitive (3–4 weeks). The REMA protocol utilizes the metabolic reduction of resazurin (a non-fluorescent blue dye) to resorufin (a highly fluorescent pink dye) by NADH-dependent oxidoreductases in living cells. This provides a self-validating, binary colorimetric readout within 7 days, eliminating subjective colony counting[3].

  • Inoculum Standardization: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD₆₀₀ = 0.6). Dilute the culture 1:20 to ensure the assay begins with a standardized, actively dividing bacterial population.

  • Compound Plating: In a 96-well flat-bottom plate, perform 2-fold serial dilutions of MTAB, EMB, and SQ109 (Range: 50 µM to 0.05 µM). Leave column 11 as a drug-free growth control and column 12 as a sterile media control.

  • Inoculation & Incubation: Add 100 µL of the standardized bacterial suspension to all wells (except sterile controls). Seal plates in secondary containment and incubate at 37°C for 7 days.

  • Metabolic Validation: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Visually inspect the plate. A color change from blue to pink indicates metabolic viability (drug failure). The MIC is defined as the lowest concentration of the compound that prevents the color change (remains blue).

Protocol B: Target Engagement via ¹⁴C-Lipid Thin-Layer Chromatography (TLC)

Causality: Phenotypic screening identifies if a compound kills, but not how. By metabolically labeling Mtb with ¹⁴C-acetate, we track the incorporation of carbon into newly synthesized lipids. If MTAB inhibits EmbB, arabinogalactan polymerization stalls, leading to a buildup of free trehalose dimycolate (TDM). If it targets MmpL3, the translocation of trehalose monomycolate (TMM) to the periplasm is blocked, causing intracellular TMM accumulation. Extracting these lipids and separating them via TLC provides a direct biochemical fingerprint of the compound's mechanism.

  • Metabolic Labeling: Treat mid-log phase Mtb cultures with 5× MIC of MTAB, EMB, or SQ109 for 12 hours. Pulse the cultures with 1 µCi/mL of [1,2-¹⁴C]-acetate and incubate for an additional 12 hours to label newly synthesized mycolic acids.

  • Lipid Extraction: Harvest cells by centrifugation. Extract apolar and polar lipids using a biphasic mixture of chloroform/methanol/water (10:10:3, v/v/v). The distinct solvent polarities force the separation of cell wall lipids from cytosolic proteins, isolating the biomarkers of interest.

  • TLC Separation: Spot equivalent counts of radioactivity (e.g., 20,000 cpm) onto silica gel 60 F₂₅₄ TLC plates. Develop the plates in a solvent system of chloroform/methanol/water (20:4:0.5, v/v/v) to separate TMM and TDM based on their relative hydrophobicity.

  • Autoradiography & Analysis: Expose the TLC plates to a phosphor screen and image. Compare the lipid migration bands against the EMB control (TDM accumulation) and the SQ109 control (TMM accumulation) to confirm MTAB's dual-target engagement profile.

References

  • Belanger AE, Besra GS, Ford ME, Mikusová K, Belisle JT, Brennan PJ, Inamine JM. "The embAB genes of Mycobacterium avium encode an arabinosyl transferase involved in cell wall arabinan biosynthesis that is the target for the antimycobacterial drug ethambutol." Proceedings of the National Academy of Sciences, 1996.[Link]

  • Tahlan K, Wilson R, Kastrinsky DB, Arora K, Nair V, Fischer E, Barnes SW, Walker JR, Alland D, Barry CE 3rd, Boshoff HI. "SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2012.[Link]

  • Palomino JC, Martin A, Camacho M, Guerra H, Swings J, Portaels F. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2002.[Link]

Sources

Comparative

Cross-validation of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol biological screening data

A Senior Application Scientist's Guide to Ensuring Hit Integrity and Building Confidence in Drug Discovery Candidates. Introduction: The Imperative of Cross-Validation in an Era of High-Throughput Screening In modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Hit Integrity and Building Confidence in Drug Discovery Candidates.

Introduction: The Imperative of Cross-Validation in an Era of High-Throughput Screening

In modern drug discovery, high-throughput screening (HTS) campaigns can generate immense volumes of data, identifying hundreds or even thousands of initial "hits." However, this initial success is often tempered by the high rate of false positives—compounds that appear active due to assay artifacts rather than genuine interaction with the biological target.[1][2] To address this, a rigorous process of hit confirmation and cross-validation is not just recommended; it is essential.[3][4] This guide provides a comprehensive framework for cross-validating screening data, using a hypothetical case study to illustrate the principles and practices that separate true biological activity from experimental noise.

A thorough literature search for biological screening data on the specific compound, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, did not yield any publicly available information. Thiophene-containing compounds, however, are recognized for a wide range of biological activities.[5][6][7] Therefore, to demonstrate a robust cross-validation workflow, we will proceed with a hypothetical scenario.

Hypothetical Case Study: Our laboratory has synthesized a novel compound, which we'll call "Hypothetin-T," with the structure of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol. An initial HTS campaign suggests that Hypothetin-T inhibits the activity of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[8][9] Our goal is to rigorously validate this initial finding.

This guide will compare Hypothetin-T's performance against two well-characterized, clinically approved EGFR inhibitors: Gefitinib and Erlotinib .[10][11] These compounds act as benchmarks, providing a clear context for evaluating the potency and validity of our novel hit.

The Cross-Validation Workflow: A Multi-Pronged Approach to Hit Confirmation

The core principle of cross-validation is the use of multiple, mechanistically distinct assays—often called orthogonal assays—to confirm a compound's activity.[12][13] This approach minimizes the risk that the observed effect is an artifact of a specific technology. A positive result from two or more fundamentally different assays significantly increases confidence that the compound's activity is real and target-specific.[1]

Our cross-validation strategy for Hypothetin-T will proceed through a logical sequence of experiments designed to build a comprehensive evidence package.

Cross_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Decision PrimaryScreen Primary Screen (ADP-Glo™ Kinase Assay) DoseResponse Dose-Response Confirmation (IC50 Determination) PrimaryScreen->DoseResponse Initial Hit OrthogonalBiochem Orthogonal Biochemical Assay (HTRF Kinase Assay) DoseResponse->OrthogonalBiochem Confirmed IC50 Biophysical Biophysical Binding Assay (Surface Plasmon Resonance) OrthogonalBiochem->Biophysical Mechanism Independent Confirmation CellularTarget Cellular Target Engagement (CETSA) Biophysical->CellularTarget Direct Binding Confirmed CellularFunctional Cell-Based Functional Assay (pEGFR Western Blot) CellularTarget->CellularFunctional Target Engagement in situ Confirmed GoNoGo Go/No-Go Decision (Hit-to-Lead) CellularFunctional->GoNoGo Cellular Activity Confirmed

Caption: Cross-validation workflow for a novel kinase inhibitor.

PART 1: Biochemical and Biophysical Validation

The first phase of validation focuses on confirming the compound's activity against the purified target protein, free from the complexities of a cellular environment.

Experiment 1: Primary Assay Dose-Response Confirmation

Causality: The initial HTS "hit" was at a single concentration. It is critical to confirm this activity and determine the compound's potency by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Methodology: ADP-Glo™ Kinase Assay This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[14][15] The amount of ADP is directly proportional to kinase activity, and its reduction indicates inhibition.

  • Step 1: Serially dilute Hypothetin-T, Gefitinib, and Erlotinib in DMSO to create a 10-point concentration gradient.

  • Step 2: In a 384-well plate, add purified recombinant EGFR kinase to each well.

  • Step 3: Add the diluted compounds to the wells and incubate for a predefined period.

  • Step 4: Initiate the kinase reaction by adding a solution containing the kinase substrate (e.g., Poly(Glu, Tyr)) and ATP.[14] Incubate for 60 minutes at room temperature.

  • Step 5: Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Step 6: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Step 7: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus, the kinase activity.

  • Step 8: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Experiment 2: Orthogonal Biochemical Assay

Causality: To ensure the observed inhibition is not an artifact of the ADP-Glo™ detection system (e.g., luciferase inhibition), an orthogonal assay with a different detection principle is employed.[13] Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent alternative.[16]

Methodology: HTRF® KinEASE™-TK Assay This assay measures the phosphorylation of a biotinylated tyrosine kinase (TK) substrate.

  • Step 1: Dispense diluted compounds into a 384-well plate as described above.

  • Step 2: Add EGFR kinase, the biotinylated TK substrate, and ATP to initiate the reaction. Incubate.

  • Step 3: Stop the reaction and add the detection reagents: an europium cryptate-labeled anti-phosphotyrosine antibody (acceptor) and streptavidin-XL665 (donor).

  • Step 4: After incubation, read the plate on an HTRF-compatible reader. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Step 5: Calculate IC50 values as described for the primary assay.

Experiment 3: Biophysical Binding Assay

Causality: Biochemical assays measure the inhibition of enzyme activity. They do not directly prove that the compound physically binds to the target. A biophysical assay is required to confirm a direct interaction.[17] Surface Plasmon Resonance (SPR) is the gold standard for real-time, label-free analysis of molecular interactions.[18][19]

Methodology: Surface Plasmon Resonance (SPR) SPR detects changes in the refractive index on the surface of a sensor chip as an analyte (the compound) flows over an immobilized ligand (the target protein).[17][20]

  • Step 1: Covalently immobilize recombinant EGFR protein onto a sensor chip.

  • Step 2: Prepare a series of concentrations for Hypothetin-T, Gefitinib, and Erlotinib in a suitable running buffer.

  • Step 3: Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration. This is the "association" phase.

  • Step 4: After each injection, flow buffer alone over the chip to monitor the "dissociation" phase.

  • Step 5: The binding events are recorded in real-time as a sensorgram.

  • Step 6: Analyze the sensorgrams to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

PART 2: Cellular Validation

Confirming that a compound is active in a controlled, biochemical environment is only the first step. It is crucial to demonstrate that it can engage its target and exert a functional effect within the complex milieu of a living cell.

Experiment 4: Cellular Target Engagement

Causality: A compound must be able to cross the cell membrane and bind to its target in the cytoplasm to be effective. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in situ.[21][22] The principle is that a protein becomes more thermally stable when bound to a ligand.[23][24]

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Step 1: Culture A549 cells (a human lung carcinoma line with high EGFR expression) and treat them with various concentrations of Hypothetin-T, Gefitinib, or a vehicle control (DMSO) for 1-2 hours.

  • Step 2: Harvest the cells and resuspend them in a buffer.

  • Step 3: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Step 4: Lyse the cells by freeze-thawing.

  • Step 5: Pellet the aggregated, denatured proteins by centrifugation. The supernatant contains the soluble, stabilized protein fraction.

  • Step 6: Analyze the amount of soluble EGFR remaining in the supernatant at each temperature using Western Blot or ELISA.

  • Step 7: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating that the compound has bound to and stabilized the EGFR protein inside the cell.

Experiment 5: Cell-Based Functional Assay

Causality: The final step is to demonstrate that the compound's binding to the target translates into a functional cellular outcome. For EGFR, a key signaling event is its own autophosphorylation upon activation by its ligand, EGF.[9] A successful inhibitor will block this event.[25]

Methodology: Inhibition of EGFR Autophosphorylation (Western Blot)

  • Step 1: Seed A549 cells in 12-well plates and grow to ~90% confluency.

  • Step 2: Serum-starve the cells for 16-18 hours to reduce basal EGFR activity.[26]

  • Step 3: Treat the cells with serially diluted Hypothetin-T, Gefitinib, or Erlotinib for 1 hour.

  • Step 4: Stimulate the cells with a short pulse (e.g., 15 minutes) of recombinant human EGF to induce EGFR phosphorylation.

  • Step 5: Immediately lyse the cells and collect the protein extracts.

  • Step 6: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated EGFR (pEGFR).

  • Step 7: Re-probe the same membrane with an antibody against total EGFR as a loading control.

  • Step 8: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the pEGFR signal while the total EGFR signal remains unchanged. Calculate the cellular IC50 from this data.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activates ADP ADP TK_Domain->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT-mTOR) TK_Domain->Downstream Phosphorylates ATP ATP ATP->TK_Domain Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes Inhibitor Hypothetin-T Gefitinib Erlotinib Inhibitor->TK_Domain Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and inhibitor action.

Data Summary and Comparison

The hypothetical data gathered from this cross-validation workflow would be compiled into a clear, comparative table. This allows for an objective assessment of the novel compound against established benchmarks.

Parameter Hypothetin-T (Hypothetical Data) Gefitinib (Reference) Erlotinib (Reference) Assay Purpose
Primary IC50 (ADP-Glo™) 120 nM33 nM[27]~60 nMInitial potency measurement
Orthogonal IC50 (HTRF®) 150 nM35 nM~70 nMConfirmation, rule out assay artifacts
Binding Affinity KD (SPR) 95 nM~40 nM~50 nMConfirms direct physical interaction
Cellular pEGFR IC50 450 nM57 nM[28]~100 nMConfirms functional activity in cells
CETSA Shift YesYesYesConfirms target engagement in cells

Note: Reference values are approximate and can vary based on specific assay conditions.

Conclusion: From a Hit to a Validated Lead

  • Confirmed On-Target Activity: The compound consistently inhibits EGFR in two distinct biochemical assays, demonstrating that its activity is not an artifact of a single detection technology.

  • Direct Target Binding: The SPR data confirms that Hypothetin-T physically interacts with the EGFR protein with a respectable affinity.

  • Cellular Efficacy: Crucially, Hypothetin-T demonstrates the ability to enter cells, engage with EGFR (confirmed by CETSA), and inhibit its downstream signaling function (confirmed by pEGFR assay).

While Hypothetin-T appears less potent than the clinical benchmarks Gefitinib and Erlotinib, the cross-validation process has successfully transformed it from a tentative "hit" into a "validated lead." The data provides high confidence that its biological activity is genuine and target-specific. This validated lead now serves as a solid foundation for a medicinal chemistry program aimed at optimizing its potency and drug-like properties, demonstrating the indispensable role of rigorous cross-validation in the drug discovery pipeline.

References

  • Gefitinib - Wikipedia. Available at: [Link]

  • Erlotinib - Wikipedia. Available at: [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)? Available at: [Link]

  • Baselga, J., & Arteaga, C. L. (2005). Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. PMC. Available at: [Link]

  • Liv Hospital. (2026). gefitinib. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib. Available at: [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). (erlotinib) Tablets. Available at: [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available at: [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available at: [Link]

  • BioDuro. Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • Scott, D. J., & Lucke, A. J. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. Available at: [Link]

  • Liv Hospital. (2026). erlotinibhydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Available at: [Link]

  • Cellular thermal shift assay - Wikipedia. Available at: [Link]

  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • Creative Biolabs. Orthogonal Assay Service. Available at: [Link]

  • ResearchGate. (2022). Guidelines for HTRF technology in EGFR kinase assay. Available at: [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • AXXAM. From gene to validated and qualified hits. Available at: [Link]

  • Zhang, Y., et al. (2021). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. PubMed. Available at: [Link]

  • Ekins, S., & Plettenburg, O. (2018). Data Mining and Computational Modeling of High Throughput Screening Datasets. PMC. Available at: [Link]

  • Makarenkov, V., et al. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Cross-Validation. Available at: [Link]

  • ACS Publications. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Available at: [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at: [Link]

  • Google Patents. (n.d.). WO2002006268A1 - Amino alcohol derivatives.
  • PMC. (n.d.). The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

For Researchers, Scientists, and Drug Development Professionals The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible scientific practice. The procedures out...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible scientific practice. The procedures outlined below are based on established principles of chemical safety and hazardous waste management, tailored to the specific inferred hazards of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol.

Hazard Identification and Risk Assessment

  • Thiophene Derivatives : The thiophene ring is known to undergo metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive and toxic metabolites.[1][2] Studies have associated certain thiophene-containing compounds with potential hepatotoxicity (liver damage), nephrotoxicity (kidney damage), and other adverse health effects.[1][2] Some thiophene derivatives have also shown cytotoxicity in various cancer cell lines.[3]

  • Amino Alcohols : Amino alcohols can exhibit corrosive properties, causing severe skin burns and eye damage.[4][5] They may also be harmful if swallowed or inhaled.[6]

  • Butan-1-ol (as a structural component) : Butanol is a flammable liquid and vapor.[7][8] It can cause skin irritation, serious eye damage, and may cause respiratory irritation or drowsiness and dizziness.[9][10]

Based on this analysis, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol should be handled as a hazardous substance with potential for toxicity, corrosivity, and flammability.

Table 1: Inferred Hazard Profile of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

Hazard ClassificationPotential Effects
Acute Toxicity Harmful if swallowed or inhaled.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[4]
Serious Eye Damage/Irritation May cause serious eye damage.[4]
Flammability Assumed to be a combustible or flammable liquid.[7]
Specific Target Organ Toxicity Potential for liver and kidney toxicity due to the thiophene moiety.[1][2] May cause respiratory irritation.[9]
Environmental Hazard Assumed to be toxic to aquatic life.

Personal Protective Equipment (PPE) and Safety Measures

Given the inferred hazards, stringent safety protocols must be followed at all times when handling this compound.

  • Engineering Controls : All work with 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Personal Protective Equipment :

    • Eye and Face Protection : Wear chemical safety goggles and a face shield.[12]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility data.

    • Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

    • Respiratory Protection : If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[13]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation : Maintain operation of the chemical fume hood or increase ventilation in the area.

  • Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill : For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize : Carefully collect the absorbed material using non-sparking tools and place it into a designated, chemically compatible, and sealable container for hazardous waste.[14][15]

  • Decontaminate the Area : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose : Clearly label the waste container with "Hazardous Waste," the full chemical name, and associated hazard symbols.[16] Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.[17]

Step-by-Step Disposal Procedures

Under no circumstances should 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol or its waste be disposed of down the drain or in the regular trash.[11][17] All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17]

Workflow for Proper Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal A Generate Waste (e.g., unused compound, contaminated materials) B Segregate as Hazardous Waste (Flammable, Toxic Organic Waste) A->B Do not mix with other waste streams C Select Appropriate Container (Chemically compatible, sealable) B->C D Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols C->D E Store in Satellite Accumulation Area (SAA) (Near point of generation) D->E F Keep Container Closed (Except when adding waste) E->F G Contact EHS for Pickup (Complete required forms) F->G H Licensed Hazardous Waste Vendor (Transports and disposes of waste) G->H Compliant with EPA regulations

Caption: Workflow for the safe disposal of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol.

Detailed Procedural Steps:

  • Waste Segregation : Collect waste containing 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol separately from other waste streams. It should be classified as a flammable and toxic organic solvent waste. Do not mix it with incompatible materials such as strong oxidizing agents.[16]

  • Container Selection : Use a designated, chemically compatible container that is in good condition and can be securely sealed. Plastic containers are often preferred over glass to minimize the risk of breakage.[17]

  • Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol," and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[16] Abbreviations and chemical formulas are not acceptable.[17]

  • Satellite Accumulation : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.[16] Keep the container closed at all times except when adding waste.[16]

  • Request for Pickup : Once the container is nearly full (e.g., 90% capacity), arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) office.[16] Complete all necessary waste pickup forms accurately and completely.[17]

  • Documentation : Maintain a detailed inventory of the hazardous waste generated, including the quantity and accumulation start date. Retain all waste transfer documentation as required by institutional and federal regulations.[18]

Decision Tree for Waste Characterization

G Start Is the waste 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol or contaminated with it? HazardousWaste Treat as Hazardous Waste Start->HazardousWaste Yes NonHazardous Consult EHS for further evaluation Start->NonHazardous No CheckProperties Does it exhibit hazardous characteristics? (Flammability, Corrosivity, Toxicity, Reactivity) HazardousWaste->CheckProperties Segregate Segregate as Flammable and Toxic Organic Waste CheckProperties->Segregate Yes

Caption: Decision-making process for characterizing waste containing the target compound.

By adhering to these comprehensive procedures, you contribute to a safer laboratory environment, ensure the well-being of your colleagues, and uphold the principles of environmental stewardship.

References

  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. Retrieved from [Link]

  • ScienceDirect. (2018). Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. Retrieved from [Link]

  • ScienceDirect. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(3-METHYL-THIOPHEN-2-YLMETHYL)-AMINO]-BUTAN-1-OL. Retrieved from [Link]

  • MDPI. (2019). Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2015). SAFETY DATA SHEET - AMINO ALCOHOL 2A. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET - AMINO ALCOHOL EA. Retrieved from [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - Butyl Alcohol, n. Retrieved from [Link]

  • Loba Chemie. (n.d.). n-BUTANOL AR. Retrieved from [Link]

  • Rolfes Chemicals. (n.d.). n-Butanol - Safety Data Sheet. Retrieved from [Link]

  • Sentry Equipment. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

This document provides a detailed operational and safety guide for handling 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol (CAS No. 869943-05-5)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed operational and safety guide for handling 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol (CAS No. 869943-05-5)[1]. As specific hazard data for this compound is not extensively published, this guide is built upon a conservative risk assessment, synthesizing data from structurally related molecules, including amino-butanols and thiophene derivatives. The primary directive is to ensure the safety of all laboratory personnel through a comprehensive understanding of potential hazards and the rigorous application of control measures.

Hazard Analysis: An Evidence-Based Assessment

The chemical structure combines an amino-butanol moiety with a substituted thiophene ring. Analysis of analogous compounds is critical for a predictive hazard assessment.

  • Amino-Alcohols (e.g., 2-Amino-1-butanol, 2-Amino-3-methyl-1-butanol): Compounds in this class are frequently classified as causing severe skin burns and serious eye damage.[2][3] They are often corrosive and require immediate medical attention upon exposure.

  • Thiophene Derivatives (e.g., 3-Methylthiophene): These can be flammable liquids and may cause skin, eye, and respiratory irritation.[4][5]

  • Combined Risk Profile: Based on these structural precedents, we must operate under the assumption that 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is, at a minimum, a severe skin, eye, and respiratory irritant, with a high potential for corrosivity and flammability.

The following table summarizes the anticipated hazards that dictate our personal protective equipment (PPE) strategy.

Potential Hazard Basis of Assessment (Based on Analogous Compounds) Primary Exposure Routes Severity
Skin Corrosion/Irritation Similar amino-butanol compounds are known to cause severe skin burns.[3][6][7]Dermal ContactHigh
Serious Eye Damage Amino-alcohols are frequently classified as causing serious, potentially irreversible eye damage.[3][6][7][8][9]Ocular Contact (Splash)High
Respiratory Irritation Thiophene and butanol derivatives can cause respiratory tract irritation.[4][7][8][9][10]Inhalation (Vapors/Aerosols)Moderate
Flammability Many related butanols and thiophenes are flammable liquids with relatively low flash points.[5][7][9][11][12]Ignition of VaporsModerate to High
Acute Toxicity (Inhalation/Dermal) Certain analogs are classified as harmful if inhaled or in contact with skin.[4][7][11][12]Inhalation, Dermal ContactModerate

Core Protective Measures: A Multi-Layered Defense

Given the high potential for severe skin and eye damage, a comprehensive PPE protocol is mandatory. The following represents the minimum required ensemble for handling this compound outside of a fully isolated system (e.g., glovebox).

Engineering Controls: The First Line of Defense

All handling of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol must be performed within a certified chemical fume hood to manage vapor inhalation risks and contain potential spills.[6][8][11] An eyewash station and safety shower must be immediately accessible and tested regularly.[8]

Personal Protective Equipment (PPE) Selection
  • Hand Protection: Double-gloving is required.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant glove with a longer cuff. Nitrile rubber is a suitable starting point, but it is imperative to consult the glove manufacturer's compatibility charts for specific breakthrough times.[11]

    • Causality: The amino-alcohol functional group suggests a corrosive nature. Double-gloving provides redundant protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Eye and Face Protection:

    • Primary: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[9]

    • Secondary: A full-face shield must be worn over the goggles whenever there is a significant risk of splash, such as during transfers of volumes greater than 50 mL or when heating the substance.

    • Causality: The high likelihood of severe, irreversible eye damage from even a minor splash necessitates this dual-layer protection.[3][7]

  • Body Protection:

    • A flame-retardant and chemically resistant laboratory coat is required.[7][9] Ensure cuffs are tucked into the outer gloves.

    • For larger-scale operations (>1L), a chemical-resistant apron should be worn over the lab coat.

    • Causality: This protects against skin exposure from splashes and addresses the potential flammability hazard identified from related compounds.

  • Respiratory Protection:

    • If engineering controls (fume hood) are not available or may be insufficient to maintain exposure below acceptable limits, respiratory protection is required.

    • A NIOSH-approved respirator with an organic vapor cartridge is recommended.[8] A fit test is mandatory for all users of tight-fitting respirators.

    • Causality: Protects against the inhalation of potentially harmful and irritating vapors.

Procedural Workflow: Ensuring Safety in Practice

The sequence of donning, doffing, and disposing of PPE is as critical as its selection. The following workflow is designed to prevent cross-contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_handling Operational Phase cluster_doffing Doffing Sequence (At Exit of Work Area) cluster_disposal Disposal & Hygiene Risk_Assessment 1. Assess Hazards (Corrosive, Flammable, Irritant) Select_PPE 2. Select Required PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Risk_Assessment->Select_PPE Inspect_PPE 3. Inspect PPE (Check for damage) Select_PPE->Inspect_PPE Don_Coat 4. Don Lab Coat Inspect_PPE->Don_Coat Don_Inner 5. Don Inner Gloves Don_Coat->Don_Inner Don_Outer 6. Don Outer Gloves (Over cuffs) Don_Inner->Don_Outer Don_Goggles 7. Don Goggles/ Face Shield Don_Outer->Don_Goggles Handle_Chem 8. Handle Chemical (In Fume Hood) Don_Goggles->Handle_Chem Doff_Outer 9. Doff Outer Gloves (Contaminated) Handle_Chem->Doff_Outer Doff_Coat 10. Doff Lab Coat Doff_Outer->Doff_Coat Doff_Goggles 11. Doff Goggles/ Face Shield Doff_Coat->Doff_Goggles Doff_Inner 12. Doff Inner Gloves Doff_Goggles->Doff_Inner Dispose 13. Dispose of PPE (In designated waste) Doff_Inner->Dispose Wash_Hands 14. Wash Hands Thoroughly Dispose->Wash_Hands

Caption: PPE workflow from hazard assessment to final disposal.

Emergency Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory distress occurs, call for immediate medical assistance.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

All disposable PPE (gloves, etc.) contaminated with 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol must be considered hazardous waste.

  • Remove contaminated items carefully as per the doffing procedure.

  • Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the container through your institution's approved hazardous waste disposal program. Do not mix with general laboratory waste.[8]

By adhering to this comprehensive guide, researchers can confidently and safely handle 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, ensuring both personal safety and the integrity of their work.

References

  • NextSDS. (n.d.). 2-[(3-METHYL-THIOPHEN-2-YLMETHYL)-AMINO]-BUTAN-1-OL.
  • TCI Chemicals. (2024, November 26). SAFETY DATA SHEET for 1-Amino-2-butanol.
  • Fisher Scientific. (2012, March 07). SAFETY DATA SHEET for (S)-(+)-2-Amino-3-methyl-1-butanol.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET for butan-2-ol.
  • Thermo Fisher Scientific. (2010, September 13). SAFETY DATA SHEET for Isoamyl alcohol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 3-Methyl-2-buten-1-ol.
  • Sigma-Aldrich. (2011, July 12). Safety Data Sheet for 3-Methyl-1-butanol.
  • Thermo Fisher Scientific. (n.d.). DL-2-Amino-3-methyl-1-butanol, 97%.
  • Fisher Scientific. (2010, September 13). SAFETY DATA SHEET for 3-Methyl-1-butanol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 3-Methylthiophene.
  • TCI Chemicals. (2024, November 25). SAFETY DATA SHEET for DL-2-Amino-1-butanol.
  • Merck Millipore. (2025, June 30). SAFETY DATA SHEET for 2-Methyl-1-butanol.
  • ECHEMI. (n.d.). 3-Methyl-2-butanol SDS, 598-75-4 Safety Data Sheets.

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